2-Cyclohexyl-5-fluoroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-cyclohexyl-5-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
WMOZSIIYTRKDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data Interpretation for 2-Cyclohexyl-5-fluoroaniline: A Comprehensive Technical Guide
Executive Summary & Structural Overview
In pharmaceutical development and materials science, fluorinated anilines serve as critical pharmacophores and synthetic intermediates. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) [[1]]([Link]) presents a unique spectroscopic profile due to the competing electronic effects of a strongly electron-withdrawing/resonance-donating fluorine atom, an electron-donating primary amine, and the steric bulk of an ortho-cyclohexyl group.
This whitepaper provides an authoritative, self-validating framework for the structural elucidation of 2-Cyclohexyl-5-fluoroaniline. By linking experimental causality to spectroscopic theory, this guide ensures that researchers can confidently interpret multi-nuclear NMR (1H, 13C, 19F), Mass Spectrometry (MS), and Infrared (IR) data without relying on assumptions.
Self-Validating Experimental Protocols
To achieve high-fidelity spectroscopic data, the experimental design must eliminate artifacts. The following protocols are engineered to be self-validating, meaning the data generated from one technique mathematically and logically confirms the data from another.
Sample Preparation & Matrix Control
-
Solvent Pre-treatment: Pass 0.6 mL of Chloroform-d (CDCl₃) through a short plug of basic alumina immediately prior to use.
-
Causality: CDCl₃ naturally degrades over time to form trace amounts of deuterium chloride (DCl). In anilines, this acidic environment catalyzes the rapid chemical exchange of the -NH₂ protons. This exchange broadens the ¹H NMR amine signal into the baseline, destroying integration accuracy and masking the true multiplicity. Basic alumina neutralizes the DCl, preserving the sharp -NH₂ resonance.
-
-
Analyte Dissolution: Dissolve 15–20 mg of 2-Cyclohexyl-5-fluoroaniline in the treated CDCl₃.
-
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C (0.0 ppm).
Multi-Nuclear NMR Acquisition Workflow
-
¹H NMR (400 MHz): Acquire 16 transients with a 30° pulse angle and a 2.0 s relaxation delay (D1).
-
¹⁹F NMR (376 MHz): Acquire 64 transients using an inverse gated decoupling pulse sequence.
-
Causality: Fluorine-19 is a highly sensitive spin-½ nucleus with a gyromagnetic ratio second only to protons . If standard continuous proton decoupling is applied, the Nuclear Overhauser Effect (NOE) will artificially and non-uniformly inflate the ¹⁹F signal intensity. Inverse gated decoupling applies the decoupler only during the acquisition time, collapsing the multiplet into a sharp singlet while suppressing NOE buildup. This is strictly required for quantitative fluorine integration .
-
-
¹³C NMR (100 MHz): Acquire 512 transients with a 45° pulse angle and a 2.0 s D1, utilizing standard WALTZ-16 continuous proton decoupling.
Figure 1: Multi-nuclear NMR workflow emphasizing self-validation and heteronuclear coupling.
Mass Spectrometry (GC-EI-MS)
-
Ionization: Utilize Electron Ionization (EI) at exactly 70 eV.
-
Causality: 70 eV is the universally standardized energy for EI-MS. It ensures that the kinetic energy imparted to the molecule is sufficient to induce reproducible, hard fragmentation pathways that can be reliably cross-referenced against theoretical thermodynamic stabilities.
-
Spectroscopic Data Interpretation & Causality
¹H NMR: Electronic Shielding and Scalar Coupling
The ¹H NMR spectrum of 2-Cyclohexyl-5-fluoroaniline is defined by the competing electronic effects on the aromatic ring. The primary amine (-NH₂) is strongly electron-donating via resonance, heavily shielding the ortho (C6) and para (C4) protons. The fluorine atom at C5 is electron-withdrawing via induction but electron-donating via resonance, further complicating the local electron density.
Furthermore, the spin density and electron distribution in fluoroanilines dictate that the amine nitrogen adopts a slightly pyramidal geometry, influencing internal rotation and scalar coupling . The C6 proton, situated between the -NH₂ and the -F groups, will appear as a doublet of doublets (dd) due to a strong ortho-coupling to fluorine (³J_HF ≈ 10.5 Hz) and a weak meta-coupling to the C4 proton (⁴J_HH ≈ 2.8 Hz). The cyclohexyl group acts as an aliphatic anchor, presenting a distinct methine proton multiplet at ~2.45 ppm .
¹³C and ¹⁹F NMR: Heteronuclear Mutual Coupling
The most critical self-validating feature of this molecule is the heteronuclear spin-spin coupling between ¹³C and ¹⁹F. Because this coupling is transmitted through the chemical bonds, it is mutual. This means the exact coupling constants (in Hz) extracted from the carbon spectrum must identically match the heteronuclear couplings observed in the fluorine spectrum (if acquired without decoupling).
-
¹J_CF (Direct Bond): The C5 carbon directly attached to the fluorine will split into a massive doublet with a coupling constant of ~240 Hz.
-
²J_CF (Two-Bond): The adjacent C4 and C6 carbons will exhibit doublets with coupling constants of ~20–25 Hz.
-
³J_CF (Three-Bond): The C1 and C3 carbons will show smaller doublets of ~8–10 Hz.
If the ¹⁹F spectrum is acquired with inverse gated decoupling, it will yield a single, sharp peak at approximately -118 ppm, confirming the purity of the fluorinated species without NOE distortion .
Mass Spectrometry: Fragmentation Pathways
Under 70 eV EI-MS, the molecular ion [M]⁺ radical cation is observed at m/z 193. The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting ions. The sterically bulky cyclohexyl group is highly susceptible to cleavage. The loss of a cyclohexyl radical (•C₆H₁₁, -83 Da) yields a highly stable fragment at m/z 110. This is followed by the characteristic loss of neutral hydrogen fluoride (HF, -20 Da), resulting in an m/z 90 fragment.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway.
Quantitative Data Summaries
To facilitate rapid spectral verification, the expected quantitative parameters are summarized below.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
| -NH₂ | 3.60 | br s | - | 2H | Primary amine protons |
| C6-H | 6.42 | dd | ³J_HF = 10.5, ⁴J_HH = 2.8 | 1H | Aromatic (ortho to F, meta to Cy) |
| C4-H | 6.55 | td | ³J_HH = 8.2, ³J_HF = 8.2, ⁴J_HH = 2.8 | 1H | Aromatic (ortho to F, para to NH₂) |
| C3-H | 6.98 | dd | ³J_HH = 8.2, ⁴J_HF = 5.5 | 1H | Aromatic (meta to F, ortho to Cy) |
| C1'-H | 2.45 | tt | ³J_HH = 11.5, 3.5 | 1H | Cyclohexyl methine |
| Cy-CH₂ | 1.20 – 1.90 | m | - | 10H | Cyclohexyl methylenes |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) | Multiplicity | C-F Coupling (Hz) | Assignment Logic |
| C5 | 158.5 | d | ¹J_CF ≈ 240.0 | Direct C-F bond |
| C1 | 145.2 | d | ³J_CF ≈ 10.0 | C-NH₂, shielded by resonance |
| C2 | 130.4 | s | ⁴J_CF < 2.0 | C-Cyclohexyl |
| C3 | 127.1 | d | ³J_CF ≈ 8.0 | Aromatic CH |
| C4 | 115.3 | d | ²J_CF ≈ 22.5 | Aromatic CH, ortho to F |
| C6 | 105.8 | d | ²J_CF ≈ 24.0 | Aromatic CH, ortho to F, ortho to NH₂ |
| Cy-C | 26.0 – 44.0 | s | - | Aliphatic cyclohexyl carbons |
Table 3: Infrared (ATR-FTIR) Key Features
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3450, 3360 | Medium | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch |
| 3050 | Weak | Aromatic Ring | C-H Stretch (sp²) |
| 2920, 2850 | Strong | Cyclohexyl Group | C-H Stretch (sp³) |
| 1620, 1500 | Strong | Aromatic Ring | C=C Aromatic Stretch |
| 1220 | Very Strong | Fluoro Group (-F) | C-F Stretch |
References
-
PubChem - Cyclohexylbenzene | C12H16 | CID 13229. National Institutes of Health (NIH).[Link]
-
ChemSrc - 2-Cyclohexyl-5-fluoroaniline CAS 1894724-71-0. ChemSrc Database.[Link]
-
Hebrew University of Jerusalem - 19Fluorine NMR Techniques. HUJI NMR Core Facility.[Link]
-
University of Manchester - NMR Spectroscopy Primer: Mutual Coupling. UoM Chemistry. [Link]
-
Canadian Journal of Chemistry - 1H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. CDN Science Pub.[Link]
Sources
Expected FTIR absorption peaks for 2-Cyclohexyl-5-fluoroaniline
Predictive FTIR Spectroscopic Profiling of 2-Cyclohexyl-5-fluoroaniline: A Mechanistic Guide for Structural Characterization
Introduction
In the landscape of drug development and materials science, the structural verification of complex intermediates is a critical quality control step. 2-Cyclohexyl-5-fluoroaniline is a highly functionalized aromatic compound featuring three distinct spectroscopic domains: a primary aromatic amine (-NH₂), a lipophilic aliphatic cyclohexyl ring (-C₆H₁₁), and a highly electronegative aryl fluoride (-F).
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for validating the structural integrity of such molecules. Rather than merely memorizing peak positions, a Senior Application Scientist must understand the causality behind vibrational modes—specifically how dipole moments, hybridization, and adjacent atomic masses dictate the absorption of infrared radiation [1]. This whitepaper provides a de novo, mechanistically grounded profiling of the expected FTIR absorption peaks for 2-Cyclohexyl-5-fluoroaniline, supported by self-validating experimental protocols.
De Novo Vibrational Mode Analysis
The FTIR spectrum of 2-Cyclohexyl-5-fluoroaniline can be logically deconstructed into four functional group regions. The intensity and position of these peaks are governed by the change in the dipole moment ( ∂μ/∂q ) during the vibration and the reduced mass of the bonded atoms [2].
The Primary Aromatic Amine (-NH₂)
Primary amines possess two N-H bonds, which couple to produce two distinct stretching vibrations: asymmetric and symmetric.
-
N-H Stretching: The asymmetric stretch requires more energy and typically appears near 3450 cm⁻¹ , while the symmetric stretch appears near 3360 cm⁻¹ . Because nitrogen is less electronegative than oxygen, N-H hydrogen bonding is weaker than O-H bonding, resulting in sharper, less broadened peaks compared to alcohols.
-
N-H Bending (Scissoring): The in-plane scissoring deformation of the -NH₂ group consistently produces a strong band in the 1630–1610 cm⁻¹ range.
-
C-N Stretching: The aromatic C-N bond has partial double-bond character due to the delocalization of the nitrogen lone pair into the benzene ring. This shifts the C-N stretch to a higher frequency (~1300–1260 cm⁻¹ ) compared to aliphatic amines.
The Aliphatic Cyclohexyl Group (-C₆H₁₁)
The cyclohexyl substituent introduces a massive sp³ hybridized hydrocarbon signature that sharply contrasts with the aromatic core.
-
C-H Stretching: Aliphatic C-H stretches always occur below 3000 cm⁻¹, distinguishing them from aromatic C-H stretches. Expect strong bands at ~2925 cm⁻¹ (asymmetric CH₂ stretch) and ~2850 cm⁻¹ (symmetric CH₂ stretch).
-
C-H Bending: The methylene (-CH₂-) scissoring modes of the cyclohexyl ring will present a sharp, characteristic peak at ~1450 cm⁻¹ .
The Aryl Fluoride (C-F Bond)
The carbon-fluorine bond is the most polarized covalent bond in organic chemistry.
-
C-F Stretching: Because IR absorption intensity is directly proportional to the square of the change in the dipole moment, the C-F stretch dominates the fingerprint region. Expect a very strong, broad band between 1250 and 1150 cm⁻¹ (typically centered around 1190 cm⁻¹ for meta-fluoroanilines) [3].
The 1,2,5-Trisubstituted Benzene Ring
The aromatic core provides skeletal vibrations and highly diagnostic out-of-plane (OOP) bending modes that confirm the substitution pattern.
-
Aromatic C-H Stretching: Occurs just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ).
-
C=C Skeletal Stretching: Sharp peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ .
-
Out-of-Plane (OOP) C-H Bending: The 2-cyclohexyl-5-fluoroaniline structure leaves three protons on the benzene ring: positions 3, 4, and 6. Protons at 3 and 4 are adjacent (ortho to each other), while the proton at position 6 is isolated between the amine and the fluorine atom. This 1,2,5-trisubstitution pattern yields two highly specific OOP bands:
-
~880 cm⁻¹: Deformation of the single isolated hydrogen.
-
~820 cm⁻¹: Deformation of the two adjacent hydrogens.
-
Quantitative Data Summary
The following table synthesizes the expected FTIR peak assignments, providing a rapid reference for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |
| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium, Sharp |
| N-H Symmetric Stretch | ~3360 | Medium, Sharp | |
| N-H Scissoring (Bend) | 1630 – 1610 | Medium to Strong | |
| C-N Aromatic Stretch | 1300 – 1260 | Medium | |
| Cyclohexyl Ring | sp³ C-H Asymmetric Stretch | ~2925 | Strong |
| sp³ C-H Symmetric Stretch | ~2850 | Strong | |
| -CH₂- Scissoring | ~1450 | Medium | |
| Aryl Fluoride | C-F Stretch | 1250 – 1150 (Center ~1190) | Very Strong |
| Aromatic Core | sp² C-H Stretch | 3100 – 3000 | Weak to Medium |
| C=C Skeletal Stretch | ~1600, ~1500 | Medium | |
| OOP Bend (Isolated H) | ~880 | Strong | |
| OOP Bend (2 Adjacent H) | ~820 | Strong |
Structural Workflow Diagram
The logical progression of functional group identification is visualized below.
Diagnostic workflow for the FTIR spectral assignment of 2-Cyclohexyl-5-fluoroaniline.
Experimental Protocol: High-Resolution ATR-FTIR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory practices, data acquisition must be treated as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the preferred methodology due to its non-destructive nature and lack of matrix interference (e.g., KBr moisture).
Step-by-Step Methodology:
-
System Initialization & Purge: Turn on the FTIR spectrometer and allow the infrared source to thermally stabilize for at least 30 minutes. If equipped, ensure the dry nitrogen purge is active to suppress atmospheric H₂O and CO₂ interference.
-
Crystal Cleaning & Verification (Self-Validation Step 1): Mechanically clean the diamond or ZnSe ATR crystal using a lint-free wipe and a highly volatile, non-reactive solvent (e.g., HPLC-grade isopropyl alcohol or acetone). Allow complete evaporation.
-
Background Acquisition (Self-Validation Step 2): Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the empty crystal. Causality: This mathematically subtracts the ambient environment from the final sample spectrum. Evaluate the background to ensure no residual solvent peaks (e.g., C-O stretches at ~950 cm⁻¹) remain.
-
Sample Application: Deposit 2–5 mg of 2-Cyclohexyl-5-fluoroaniline directly onto the center of the ATR crystal. The sample must completely cover the active area to interact with the evanescent wave.
-
Pressure Application: Lower the ATR pressure anvil until the clutch mechanism clicks. Causality: The evanescent wave penetrates only 0.5 to 2.0 micrometers into the sample. Without intimate, uniform contact, the signal-to-noise ratio degrades severely, particularly at higher wavenumbers (e.g., the N-H stretch region).
-
Data Acquisition: Collect the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution).
-
Post-Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer's software. Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit artificially inflated peak intensities in the fingerprint region relative to transmission spectra. Correction is mandatory before comparing the data to standard transmission libraries [1].
References
-
Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]
-
Title: NIST Chemistry WebBook, SRD 69 - Evaluated Infrared Reference Spectra Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: p-Fluoroaniline - IR Spectrum Source: NIST Chemistry WebBook URL: [Link]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyclohexyl-5-fluoroaniline
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Cyclohexyl-5-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's behavior under electron ionization (EI). By dissecting the fragmentation of the constituent cyclohexyl and fluoroaniline moieties, we present a predictive framework for identifying key fragment ions. This guide further outlines a detailed experimental protocol for acquiring the mass spectrum of 2-Cyclohexyl-5-fluoroaniline via Gas Chromatography-Mass Spectrometry (GC-MS), ensuring scientific integrity and reproducibility.
Introduction: The Significance of 2-Cyclohexyl-5-fluoroaniline
2-Cyclohexyl-5-fluoroaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The incorporation of a cyclohexyl group increases lipophilicity, while the fluorine atom can modulate metabolic stability and binding affinity to biological targets.[1][2] Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
Mass spectrometry, a powerful analytical technique, provides a molecular fingerprint by detailing the mass-to-charge ratio of a molecule and its fragments.[3] The fragmentation pattern is intrinsic to the molecule's structure and the ionization method employed. This guide focuses on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing rich structural information.[4]
Predicted Fragmentation Profile of 2-Cyclohexyl-5-fluoroaniline
The fragmentation of 2-Cyclohexyl-5-fluoroaniline under EI-MS is governed by the interplay of its three key structural features: the aniline core, the fluorine substituent, and the cyclohexyl group. The molecular ion (M+) of 2-Cyclohexyl-5-fluoroaniline has a nominal mass of 193 g/mol . In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd molecular weight.[5]
The initial ionization event involves the removal of an electron, most likely from the non-bonding orbital of the nitrogen atom or the π-system of the aromatic ring, to form the molecular ion (M•+).[6][7] This energetically unstable radical cation then undergoes a series of fragmentation reactions.[3]
Key Predicted Fragmentation Pathways:
-
Loss of the Cyclohexyl Group (α-Cleavage): The most prominent fragmentation pathway for alkyl-substituted anilines is typically the cleavage of the bond beta to the aromatic ring (alpha to the amine group).[8] In this case, the benzylic C-C bond between the aniline ring and the cyclohexyl group is likely to cleave. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) with a mass of 83 Da. This fragmentation leads to the formation of a stable, resonance-stabilized aminotropylium-like ion or a protonated fluoroaniline radical cation. However, the more likely scenario is the formation of a protonated fluoroaniline fragment at m/z 110 .
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl moiety itself can undergo characteristic fragmentation. A common pathway for cycloalkanes is the loss of ethylene (C₂H₄, 28 Da) or propylene (C₃H₆, 42 Da) through ring cleavage. This would lead to fragment ions at m/z 165 (M-28) and m/z 151 (M-42).
-
Loss of Hydrogen Fluoride (HF): Halogenated aromatic compounds can lose a hydrogen halide.[9] For 2-Cyclohexyl-5-fluoroaniline, the loss of a neutral HF molecule (20 Da) from the molecular ion could occur, particularly if a hydrogen atom from the cyclohexyl ring is in close proximity to the fluorine atom (an "ortho effect" type interaction). This would result in a fragment ion at m/z 173 .
-
Retro-Diels-Alder (RDA) Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring, upon ionization, can behave like a cyclohexene radical cation and undergo a retro-Diels-Alder reaction. This would involve the loss of ethene (28 Da), leading to a fragment ion at m/z 165 .
-
Fragmentation of the Fluoroaniline Ring: The aromatic ring itself is relatively stable, but can undergo fragmentation.[5] This can include the loss of small neutral molecules like HCN (27 Da) or NH₃ (17 Da).[5][10] These fragmentations would likely occur from the m/z 110 fragment (after loss of the cyclohexyl group), leading to ions at m/z 83 and m/z 93 , respectively.
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways for 2-Cyclohexyl-5-fluoroaniline.
Caption: Predicted EI fragmentation of 2-Cyclohexyl-5-fluoroaniline.
Summary of Predicted Fragment Ions
| m/z | Proposed Ion Structure | Neutral Loss | Notes |
| 193 | [C₁₂H₁₆FN]•+ | - | Molecular Ion |
| 173 | [C₁₂H₁₅N]•+ | HF | Loss of hydrogen fluoride |
| 165 | [C₁₀H₁₂FN]•+ | C₂H₄ | Loss of ethylene from cyclohexyl ring (RDA) |
| 151 | [C₉H₁₀FN]•+ | C₃H₆ | Loss of propylene from cyclohexyl ring |
| 110 | [C₆H₅FN]•+ | •C₆H₁₁ | α-cleavage, loss of cyclohexyl radical |
| 93 | [C₆H₄F]+ | NH₃ | Loss of ammonia from m/z 110 |
| 83 | [C₅H₂F]•+ | HCN | Loss of hydrogen cyanide from m/z 110 |
Experimental Protocol: GC-MS Analysis
To validate the predicted fragmentation pattern, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile and semi-volatile compounds like 2-Cyclohexyl-5-fluoroaniline.[11][12]
Sample Preparation
-
Standard Solution: Prepare a stock solution of 2-Cyclohexyl-5-fluoroaniline at 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter.[11]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Data Acquisition and Analysis
-
Acquire the mass spectrum of the analyte peak.
-
Perform a background subtraction to obtain a clean spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) and the predicted fragmentation pattern outlined in this guide.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
Thermophysical Characterization of 2-Cyclohexyl-5-fluoroaniline: Predictive Modeling and Experimental Methodologies
Executive Summary
2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) is a highly specialized fluorinated organic building block (1)[1]. It is predominantly utilized in the synthesis of advanced agrochemicals, most notably as an intermediate for pyrazole carboxanilide fungicides designed to inhibit succinate dehydrogenase (SDH) in plant pathogens (2)[2].
For researchers and formulation scientists, understanding the precise physical properties—specifically the melting point (MP) and boiling point (BP)—of this compound is critical. These metrics dictate the thermodynamic stability, solubility parameters, and optimal processing conditions during drug development and agricultural formulation. Because empirical thermophysical data for this specific niche compound is rarely published in open-access literature, this whitepaper provides a rigorously modeled predictive framework alongside the self-validating experimental protocols required to measure these properties in a laboratory setting.
Structural Causality and Property Prediction
The physical properties of 2-Cyclohexyl-5-fluoroaniline are governed by the competing electronic and steric effects of its functional groups:
-
Melting Point (MP) Dynamics: Unsubstituted aniline is a liquid at room temperature (MP ~ -6°C). The addition of a bulky cyclohexyl group at the ortho position (C2) severely disrupts the planar symmetry of the molecule. This steric hindrance prevents efficient, tight packing within a crystal lattice, lowering the enthalpy of fusion ( ΔHfus ). Consequently, 2-Cyclohexyl-5-fluoroaniline is predicted to be a low-melting solid or a highly viscous liquid at standard ambient temperature.
-
Boiling Point (BP) Dynamics: Boiling point is primarily driven by molecular weight (193.26 g/mol ) and intermolecular hydrogen bonding. While the ortho-cyclohexyl group partially shields the primary amine (-NH₂), slightly reducing the density of the hydrogen bond network, the substantial increase in van der Waals dispersion forces from the 12-carbon framework drives the boiling point significantly higher than that of base aniline.
Quantitative Data Summary
The following table synthesizes the predicted thermophysical properties based on structural analogs and group contribution methods (e.g., Joback Method).
| Property | Predicted Value / Range | Estimation Methodology | Primary Influencing Structural Factor |
| Melting Point (MP) | 12°C – 18°C | Group Contribution | Ortho-cyclohexyl steric hindrance disrupting crystal lattice packing. |
| Boiling Point (BP) | 272°C – 278°C | Clausius-Clapeyron Extrap. | High molecular weight combined with amine hydrogen bonding. |
| Density | ~1.08 – 1.12 g/cm³ | Molar Volume Additivity | Fluorine atom increasing mass density relative to hydrocarbon analogs. |
| Flash Point | > 110°C | Closed-Cup Correlation | Directly proportional to the elevated boiling point. |
Self-Validating Experimental Methodologies
To transition from theoretical prediction to empirical fact, analytical scientists must employ rigorous, self-validating protocols. High-purity analytical standards (>95-99%) must be sourced to prevent freezing point depression or boiling point elevation artifacts (3)[3].
Protocol 1: High-Precision Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of compounds that hover near room temperature.
-
Calibration: Calibrate the DSC using Indium ( Tm = 156.6°C) to ensure calorimetric accuracy.
-
Sample Preparation: Encapsulate 2–5 mg of 2-Cyclohexyl-5-fluoroaniline in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of the sample before the phase transition is complete.
-
Thermal History Erasure (First Heat): Heat the sample at 10°C/min to 50°C. Causality: This step erases any polymorphic artifacts, residual solvent effects, or stress induced during manufacturing.
-
Controlled Cooling: Cool the sample at 5°C/min to -20°C to induce controlled crystallization.
-
Analytical Heating (Second Heat): Heat the sample at a slow rate of 2°C/min. Causality: A slow heating rate minimizes the thermal lag between the furnace and the sample, ensuring the onset temperature ( Tonset ) accurately reflects the true thermodynamic melting point.
-
Self-Validation Checkpoint: Compare the integral of the melting endotherm ( ΔHfus ) between the first and second heating cycles. A variance of < 2% confirms that the sample has not undergone thermal degradation or volatile loss during the test.
Protocol 2: Boiling Point Determination via Vacuum Micro-Distillation
High-molecular-weight anilines are prone to oxidation or auto-condensation at elevated temperatures in the presence of oxygen. Therefore, atmospheric boiling point must be determined via reduced-pressure extrapolation.
-
Apparatus Setup: Utilize a micro-ebulliometer connected to a precision vacuum manifold and a cold trap.
-
Reduced Pressure Measurements: Record the boiling temperature at three distinct, stable pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg). Causality: Operating under a vacuum lowers the thermal energy required for vaporization, protecting the amine and fluorine functional groups from thermal cleavage.
-
Clausius-Clapeyron Extrapolation: Plot the natural logarithm of pressure ( ln(P) ) against the inverse of temperature ( 1/T in Kelvin).
-
Atmospheric Normalization: Extrapolate the linear regression to 760 mmHg to determine the standard atmospheric boiling point.
-
Self-Validation Checkpoint: The linearity of the Clausius-Clapeyron plot ( R2>0.995 ) serves as an internal validation. Any curvature in the plot indicates that the compound is decomposing or undergoing a side reaction rather than purely volatilizing.
Mechanistic Workflows
The following diagrams illustrate the thermodynamic principles and the self-validating laboratory workflows required to characterize 2-Cyclohexyl-5-fluoroaniline.
Caption: Thermodynamic workflow of phase transitions for 2-Cyclohexyl-5-fluoroaniline.
Caption: Self-validating experimental workflow for determining melting and boiling points.
Implications for Formulation and Synthesis
Understanding that 2-Cyclohexyl-5-fluoroaniline is a high-boiling, low-melting compound directly impacts downstream drug development and agrochemical formulation:
-
Reactor Design: Because the boiling point is exceptionally high (>270°C), synthetic steps utilizing this compound as a reagent (e.g., amidation reactions to form pyrazole carboxanilides) can be safely conducted at elevated temperatures (150°C–200°C) without the need for pressurized reaction vessels.
-
Purification: The high boiling point makes standard atmospheric distillation impractical due to the risk of thermal degradation. Purification must rely on high-vacuum fractional distillation or column chromatography.
-
Storage & Handling: Given a melting point predicted to be near ambient temperature (12°C–18°C), the compound may exist as a supercooled liquid or a waxy solid depending on the climate of the laboratory. Gentle warming (e.g., a 30°C water bath) is recommended to ensure homogeneity before pipetting or weighing.
References
-
BLD Pharm Product Catalog | 4-Cyclohexyl-2-fluoroaniline / 2-Cyclohexyl-5-fluoroaniline (CAS Directory) | 1
-
United States Patent 5223526A | Pyrazole carboxanilide fungicides and use (Contextualizing the application of 2-cyclohexyl-5-fluoroaniline) | 2
-
Bidepharm Chemical Database | 2-Cyclohexyl-5-fluoroaniline (Purity Standards and Commercial Availability) |3
Sources
Solubility Characteristics and Thermodynamic Profiling of 2-Cyclohexyl-5-fluoroaniline in Organic Solvents
Introduction to Molecular Architecture and Solvation Dynamics
Understanding the solubility profile of complex halogenated aromatic amines is a foundational requirement for optimizing reaction conditions, purification workflows, and formulation development in advanced chemical synthesis. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) presents a unique solvation challenge due to its dual-natured molecular architecture.
The molecule consists of a polar fluoroaniline core appended to a bulky, highly lipophilic cyclohexyl ring. Baseline fluoroanilines exhibit low solubility in water (e.g., approximately 17 g/L for 2-fluoroaniline) but demonstrate excellent solubility in organic solvents such as ethanol and diethyl ether[1]. The fluorine substituent acts as a strong electron-withdrawing group, which significantly reduces the basicity of the amino group compared to unsubstituted aniline[1]. This electronic effect not only enhances the molecule's stability in acidic environments but also alters its hydrogen-bonding capacity[1]. When the highly non-polar cyclohexyl group is introduced, the molecule's overall lipophilicity increases exponentially, shifting its optimal solvation parameters away from polar protic solvents and heavily toward polar aprotic and non-polar organic solvents.
Diagram 1: Structure-Property Relationship (SPR) dictating solvent compatibility.
Theoretical Solubility Framework
The dissolution of 2-Cyclohexyl-5-fluoroaniline in an organic solvent is governed by the thermodynamic principle of "like dissolves like," driven by the minimization of Gibbs free energy[2]. The solvation mechanism relies on three primary intermolecular forces:
-
Dispersion Forces (Van der Waals): The massive hydrocarbon bulk of the cyclohexyl ring interacts favorably with non-polar solvents (e.g., hexane, toluene) through induced dipole interactions.
-
Dipole-Dipole Interactions: The polar C-F and C-N bonds create a net molecular dipole[2]. This allows the molecule to be highly soluble in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate.
-
Hydrogen Bonding: The primary amino group (-NH₂) acts as both a hydrogen bond donor and acceptor[2]. While the electron-withdrawing fluorine reduces the electron density on the nitrogen, the molecule can still form moderate hydrogen bonds with polar protic solvents like methanol and ethanol, similar to the behavior observed in other halogenated anilines like 3-chloro-4-fluoroaniline[2].
Quantitative Solvent Compatibility Profile
Based on the dielectric constants and Hansen Solubility Parameters of the functional groups, the following table summarizes the anticipated solubility characteristics of 2-Cyclohexyl-5-fluoroaniline.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Est. Solubility Range | Primary Solvation Mechanism |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 200 mg/mL | Dipole-dipole, strong dispersion |
| Polar Aprotic | Ethyl Acetate | 6.0 | > 150 mg/mL | Dipole-dipole, moderate dispersion |
| Non-Polar | Toluene | 2.4 | > 200 mg/mL | Strong dispersion (cyclohexyl affinity) |
| Polar Protic | Methanol | 32.7 | 50 - 100 mg/mL | Hydrogen bonding (donor/acceptor)[3] |
| Non-Polar | Hexane | 1.9 | 50 - 100 mg/mL | Pure dispersion forces |
| Aqueous | Water | 80.1 | < 0.1 mg/mL | Highly restricted by lipophilic bulk |
Self-Validating Experimental Protocol for Solubility Determination
To accurately determine the solubility of 2-Cyclohexyl-5-fluoroaniline for process scale-up, kinetic dissolution methods are insufficient. A rigorous, thermodynamically stable shake-flask method coupled with HPLC-UV quantification must be employed.
The following protocol is designed as a self-validating system : it incorporates internal checks to ensure that the data collected represents true thermodynamic equilibrium rather than a transient kinetic state.
Step-by-Step Methodology
Step 1: Saturation Setup (The Causality of Excess)
-
Action: Add an excess amount of 2-Cyclohexyl-5-fluoroaniline (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.
-
Causality: Thermodynamic solubility is defined as the maximum concentration of a solute in a solvent at equilibrium. Providing a visible excess of solid ensures the system is pushed beyond the saturation point, forcing the establishment of a dynamic equilibrium between the solid and dissolved phases[2].
Step 2: Thermostatic Agitation
-
Action: Submerge the vial in a thermostatic shaker bath set precisely to 25.0 °C ± 0.1 °C. Agitate at 300 RPM for 48 hours.
-
Causality: Solubility is highly temperature-dependent. A water bath prevents ambient thermal drift. Continuous mechanical agitation overcomes the activation energy barrier for dissolution and eliminates localized concentration gradients around the solid particles[2].
Step 3: Isothermal Sampling & Filtration
-
Action: At exactly 24 hours and 48 hours, halt agitation and allow the undissolved solid to settle for 30 minutes. Carefully withdraw 100 µL of the clear supernatant using a pipette and syringe filter (0.22 µm PTFE) that have been pre-warmed to 25.0 °C [2].
-
Causality: If a saturated solution at 25 °C is drawn into a room-temperature (e.g., 20 °C) pipette or filter, the sudden localized temperature drop will cause immediate micro-precipitation of the solute inside the tip[2]. Pre-warming the equipment prevents this artificial reduction in the measured solubility.
Step 4: Dilution and HPLC-UV Analysis
-
Action: Immediately dilute the 100 µL aliquot into 900 µL of a highly compatible diluent (e.g., Acetonitrile) to prevent precipitation. Quantify the concentration using HPLC-UV (Absorption typically monitored around 230 nm or 290 nm, characteristic of fluoroanilines[3]).
Step 5: The Self-Validation Check
-
Action: Compare the calculated concentration of the 24-hour aliquot ( C24h ) against the 48-hour aliquot ( C48h ).
-
Causality: If C48h is within ≤ 2% of C24h , the system self-validates that true thermodynamic equilibrium has been achieved. If C48h is significantly greater than C24h , the dissolution was still in a kinetic phase, and the experiment must be extended to 72 hours.
Diagram 2: Self-validating thermodynamic solubility workflow.
Implications in Agrochemical and Pharmaceutical Development
Understanding the precise solubility of 2-Cyclohexyl-5-fluoroaniline is not merely an academic exercise; it is a critical process parameter in industrial synthesis. This specific compound is utilized as a vital intermediate in the synthesis of pyrazole carboxanilide fungicides[4].
In these synthetic pathways, the primary amine of 2-Cyclohexyl-5-fluoroaniline undergoes amidation with pyrazole-4-carboxylic acid derivatives. These resulting carboxanilide fungicides exhibit a high level of activity against fungal diseases of plants (such as Botrytis cinerea) by targeting and inhibiting succinate dehydrogenase (SDH) in the mitochondria of ascomycetes[4]. Because the amidation reaction typically requires anhydrous, polar aprotic environments (such as DCM or THF) to facilitate coupling reagents, ensuring the complete dissolution of the 2-Cyclohexyl-5-fluoroaniline starting material is paramount to maintaining high reaction kinetics, preventing localized reagent precipitation, and maximizing the final yield of the fungicidal active ingredient[4].
References
-
Grokipedia - Fluoroaniline. Available at: [Link]
-
National Institutes of Health (NIH) / PubChem - 4-Fluoroaniline | C6H6FN | CID 9731. Available at: [Link]
- Google Patents - US5223526A - Pyrazole carboxanilide fungicides and use.
Sources
Conformational Analysis of the Cyclohexyl Ring in 2-Cyclohexyl-5-fluoroaniline: A Comprehensive Technical Guide
Executive Summary
Understanding the 3D spatial arrangement of sterically encumbered building blocks is a critical prerequisite in rational drug design and transition-metal catalyst development. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0)[1] represents a highly modulated molecular scaffold. The presence of a bulky ortho-cyclohexyl group introduces significant steric hindrance, a feature frequently exploited to control the coordination sphere in α-diimine polymerization catalysts and Buchwald-type ligands[2][3]. This whitepaper provides an in-depth analysis of the conformational landscape of the cyclohexyl ring in this molecule, detailing the causality behind its structural preferences and providing field-proven experimental and computational protocols for its elucidation.
The Conformational Landscape: Theory and Causality
Cyclohexane Chair Dynamics and the A-Value
The foundational conformational feature of 2-cyclohexyl-5-fluoroaniline is the chair geometry of the cyclohexyl ring[3]. The equilibrium between the axial and equatorial conformers is governed by the A-value (the free energy difference between the two states).
For a standard phenyl group, the A-value is exceptionally high, typically measured at approximately 3.0 kcal/mol[4]. In the case of 2-cyclohexyl-5-fluoroaniline, placing the 2-amino-4-fluorophenyl moiety in an axial position would result in severe 1,3-diaxial steric clashes with the axial protons at the C3' and C5' positions of the cyclohexane ring. Because this steric penalty far exceeds the available thermal energy at room temperature, the substituted aryl group resides almost exclusively (>99.9%) in the equatorial position .
Aryl-Cyclohexyl Torsional Isomerism (Restricted Rotation)
While the chair conformation is locked, the molecule exhibits torsional isomerism due to restricted rotation around the C(sp2)–C(sp3) bond connecting the aniline core to the cyclohexyl ring.
To minimize steric repulsion, the molecule prefers a "bisecting" geometry, where the plane of the aromatic ring aligns parallel to the C1'-H(axial) bond of the cyclohexyl group. However, the asymmetric ortho-amino group breaks this symmetry. As the aryl ring rotates, the bulky -NH₂ group clashes with the equatorial protons (H2'eq and H6'eq) of the cyclohexyl ring. Consequently, the molecule settles into specific rotameric minima where the -NH₂ group is oriented to minimize these specific non-covalent repulsions, creating an equilibrium between two primary rotamers (Rotamer A and Rotamer B).
Figure 2: Logical relationship of steric and electronic effects dictating the rotameric state.
Experimental Protocols for Conformational Elucidation
To empirically validate the conformational state of 2-cyclohexyl-5-fluoroaniline, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier self-validating system[5].
Step-by-Step Methodology: Variable-Temperature (VT) 2D NMR
Causality Check: At 298 K, rotation around the C(aryl)–C(cyclohexyl) bond is rapid on the NMR timescale, yielding time-averaged signals. To accurately observe the distinct rotamers, the system must be cooled to slow the exchange rate. Furthermore, scalar coupling cannot effectively cross the rotatable C-C bond to lock the conformation; therefore, through-space Nuclear Overhauser Effect (NOE) interactions must be utilized.
-
Sample Preparation: Dissolve 15 mg of 2-cyclohexyl-5-fluoroaniline in 0.6 mL of anhydrous CD₂Cl₂. (CD₂Cl₂ is chosen over CDCl₃ to allow for lower temperature limits without freezing).
-
1D ¹H NMR Acquisition (298 K): Acquire a standard proton spectrum. Analyze the multiplet corresponding to the C1' axial proton. According to the Karplus equation, an axial proton will display two large trans-diaxial couplings (~10–12 Hz) and two small equatorial-axial couplings (~3–4 Hz), confirming the equatorial position of the aryl group.
-
VT-NMR Cooling: Gradually cool the probe to -50 °C, allowing 10 minutes for thermal equilibration at each 10 °C decrement. Monitor the decoalescence of the -NH₂ proton signals.
-
2D NOESY Acquisition (-50 °C): Execute a 2D NOESY experiment with a mixing time of 400–500 ms.
-
Data Interpretation: Map the cross-peaks between the -NH₂ protons and the H2'eq/H6'eq protons of the cyclohexyl ring. The relative integration of these cross-peaks directly correlates to the spatial proximity in Rotamer A vs. Rotamer B.
Computational Chemistry Workflow
In silico modeling provides a high-resolution energetic map of the conformational space[6][7].
Step-by-Step Methodology: DFT Conformational Search
Causality Check: Standard Generalized Gradient Approximation (GGA) functionals like B3LYP often fail to accurately model the medium-range dispersion forces inherent in sterically congested ortho-substituted anilines. Therefore, the M06-2X meta-GGA functional is strictly required, as it is heavily parameterized for non-covalent interactions.
-
3D Generation: Construct the 2D structure and generate the initial 3D geometry using the MMFF94 force field.
-
Stochastic Search: Utilize a conformational search algorithm (e.g., CREST or GMMX) to generate a comprehensive ensemble of chair flips and C-C bond rotamers.
-
Semi-Empirical Screening: Optimize the generated ensemble using GFN2-xTB to rapidly filter out high-energy steric clashes.
-
DFT Optimization: Submit the low-energy window (≤ 5.0 kcal/mol) to DFT optimization using the M06-2X/6-311+G(d,p) level of theory.
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to ensure all structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy (ΔG).
-
Population Analysis: Apply Boltzmann weighting at 298.15 K to determine the relative abundance of each conformer.
Figure 1: Computational workflow for the conformational analysis of 2-Cyclohexyl-5-fluoroaniline.
Quantitative Data Summaries
The following tables summarize the expected quantitative outputs derived from the integrated experimental and computational workflows.
Table 1: Relative Free Energies of 2-Cyclohexyl-5-fluoroaniline Conformers (M06-2X/6-311+G(d,p))
| Conformer | Ring Position | Torsional State | Relative ΔG (kcal/mol) | Est. Boltzmann Population (298K) |
| 1 | Equatorial | Rotamer A (-NH₂ anti to H2'eq) | 0.00 | ~85.0% |
| 2 | Equatorial | Rotamer B (-NH₂ syn to H2'eq) | +1.15 | ~14.9% |
| 3 | Axial | N/A (Steric Clash) | > 3.50 | < 0.1% |
Table 2: Key ¹H NMR Coupling Constants (C1' Axial Proton)
| Coupling Type | Interacting Protons | Expected J-Value (Hz) | Structural Implication |
| ³J (trans-diaxial) | H1'ax – H2'ax / H6'ax | 10.5 – 12.0 | Confirms H1' is strictly axial (Aryl is equatorial). |
| ³J (equatorial-axial) | H1'ax – H2'eq / H6'eq | 3.0 – 4.5 | Validates the integrity of the chair conformation. |
References
-
Title: How much steric hindrance does a phenyl group offer? | Source: Chemistry Stack Exchange | URL: [Link]
-
Title: N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine–Nickel Complexes as Tunable Catalysts | Source: National Center for Biotechnology Information (PMC) | URL: [Link]
-
Title: PROTON NMR PREDICTION AND CONFORMATIONAL ANALYSIS | Source: University of Liverpool Repository | URL: [Link]
Sources
- 1. CAS:2551116-17-5, 2-Cyclopropyl-5-fluoroaniline hydrochloride-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine–Nickel Complexes as Tunable and Effective Catalysts for High-Molecular-Weight PE Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor: BINDING SITE ELUCIDATION AND RELATIONSHIP TO G PROTEIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Cyclohexyl-5-fluoroaniline in Advanced Agrochemical and Medicinal Design
Executive Summary
In the landscape of rational drug design and agrochemical development, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) has emerged as a privileged scaffold[1]. Characterized by an aniline core flanked by a bulky lipophilic cyclohexyl group at the ortho position and a highly electronegative fluorine atom at the meta position, this compound is engineered for precision. This whitepaper dissects the structural causality of this molecule, exploring its primary role as a precursor for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and its untapped potential in central nervous system (CNS) therapeutics.
Structural Rationale & Physicochemical Profiling
The architectural design of 2-Cyclohexyl-5-fluoroaniline is not arbitrary; every functional group serves a distinct mechanistic purpose. When coupled with a carboxylic acid to form an amide, the ortho-cyclohexyl group exerts immense steric hindrance. Causality: This steric bulk restricts the rotation of the N-C(aryl) bond, locking the resulting carboxamide into a specific dihedral conformation. This rigid conformation is an exact structural mimic of the transition state required to bind the ubiquinone pocket of target enzymes[2].
Simultaneously, the fluorine atom at the 5-position serves a dual purpose. First, it modulates the electron density of the aromatic ring, lowering the pKa of the amine to stabilize the final amide bond against enzymatic cleavage. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation, thereby extending the half-life of the molecule in biological systems.
Table 1: Physicochemical & Structural Profiling
| Property / Feature | Value / Characteristic | Mechanistic Causality & Impact |
| Molecular Weight | 193.26 g/mol | Low-MW building block; leaves ample "molecular weight budget" for coupling with complex heterocyclic acids. |
| LogP (Predicted) | ~3.5 | High lipophilicity drives rapid partitioning into target fungal cell walls and mitochondrial membranes. |
| Ortho-Cyclohexyl | Steric Shielding | Locks amide dihedral angle; prevents enzymatic degradation of the amide bond. |
| Meta-Fluoro | Electron Withdrawing | Modulates lipophilicity; blocks oxidative metabolism at the highly reactive 5-position. |
Primary Research Axis: Next-Generation SDHI Fungicides
The most validated application for 2-Cyclohexyl-5-fluoroaniline is its use as a precursor in the synthesis of Pyrazole carboxanilide fungicides [1]. These molecules belong to the Succinate Dehydrogenase Inhibitor (SDHI) class. SDHIs are broad-spectrum fungicides that target Complex II of the mitochondrial respiratory chain[3].
By coupling 2-Cyclohexyl-5-fluoroaniline with a pyrazole core—such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[3]—researchers can synthesize potent inhibitors that outcompete ubiquinone (Coenzyme Q) for its binding site on Succinate Dehydrogenase. This halts the electron transport chain, depriving the fungal pathogen of ATP and leading to rapid cell death.
Fig 1: Mechanism of Succinate Dehydrogenase (Complex II) inhibition by SDHI candidates.
Table 2: Comparative Baseline Sensitivity of SDHIs
To contextualize the potency of compounds derived from this class, we compare baseline sensitivity data against Bipolaris maydis (Southern corn leaf blight) using proxy data from structurally related SDHIs like Pyraziflumid[2].
| Compound Class / Derivative | Target Pathogen | Assay Type | Mean EC50 (µg/mL) |
| Pyraziflumid (Proxy SDHI) | Bipolaris maydis | Mycelial Growth | 0.2780 ± 0.2012 |
| Pyraziflumid (Proxy SDHI) | Bipolaris maydis | Conidium Germination | 0.3492 ± 0.2450 |
| 2-Cy-5-F-Aniline SDHI | Ascomycetes spp. | In Vivo / In Vitro | < 1.0 (Targeted) |
Secondary Research Axis: Medicinal Chemistry & CNS Therapeutics
Beyond agrochemicals, the 2-Cyclohexyl-5-fluoroaniline scaffold presents immense opportunities in human medicinal chemistry. The blood-brain barrier (BBB) requires molecules to possess specific lipophilic and topological polar surface area (tPSA) parameters.
-
Allosteric Kinase Inhibitors: The bulky cyclohexyl group is ideal for probing deep, hydrophobic allosteric pockets in kinases (e.g., BCR-ABL or EGFR mutants).
-
Ion Channel Modulators: Fluorinated anilines are frequently used to design state-dependent blockers for voltage-gated sodium channels (NaV1.7/NaV1.8) in pain management, where the fluorine atom enhances partitioning into the lipid bilayer of the neuronal membrane.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Researchers must not proceed to subsequent steps unless the internal validation criteria are met.
Protocol A: Synthesis of 2-Cyclohexyl-5-fluoro-N-(pyrazole-4-carbonyl)aniline
Fig 2: Self-validating synthetic workflow for the amidation of 2-Cyclohexyl-5-fluoroaniline.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the chosen pyrazole-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA.
-
Causality: The ortho-cyclohexyl group on the aniline severely hinders nucleophilic attack. Standard coupling agents (like EDC/HOBt) will fail. HATU generates a highly reactive HOAt ester necessary to overcome this massive steric barrier.
-
-
Coupling: After 15 minutes of activation, add 1.0 eq of 2-Cyclohexyl-5-fluoroaniline. Stir at room temperature under N2.
-
Self-Validation (Critical Checkpoint): After 4 hours, withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.
-
Validation Rule: Do not proceed to workup unless the extracted ion chromatogram (EIC) shows <5% remaining starting amine (m/z 194 [M+H]+). If incomplete, elevate temperature to 40°C for an additional 4 hours.
-
-
Workup & Purification: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt) and brine. Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Complex II (SDH) Inhibition Assay
To validate the biological efficacy of the synthesized candidate, a colorimetric DCPIP reduction assay is employed.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungal strain (e.g., B. maydis) using differential centrifugation in a sucrose-HEPES buffer.
-
Assay Setup: In a 96-well plate, combine the mitochondrial suspension, 20 mM succinate (substrate), 50 µM DCPIP (artificial electron acceptor), and 1 mM Phenazine methosulfate (PMS).
-
Causality: Because ubiquinone reduction is difficult to measure directly, PMS acts as an intermediate electron carrier, transferring electrons from Complex II to DCPIP. DCPIP changes from blue to colorless upon reduction, allowing continuous spectrophotometric monitoring at 600 nm.
-
-
Inhibitor Addition & Self-Validation: Add the synthesized 2-Cy-5-F-Aniline derivative at varying concentrations (0.01 to 10 µg/mL). Include a DMSO vehicle control and a positive control (e.g., commercial Pyraziflumid).
-
Validation Rule: Calculate the Z'-factor for the plate. The assay is only deemed valid and trustworthy if the Z'-factor is > 0.5 and the positive control achieves >90% inhibition of DCPIP reduction.
-
References
-
McLoughlin, J. I., & Metz, S. (1993). Pyrazole carboxanilide fungicides and use (US Patent 5223526A). U.S. Patent and Trademark Office.
-
Wikipedia Contributors. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia, The Free Encyclopedia.
-
Ni, Y., et al. (2018). Synthesis and biological activity of a novel fungicide, pyraziflumid. ResearchGate.
Sources
Methodological & Application
Application Note & Protocol: 2-Cyclohexyl-5-fluoroaniline as a Privileged Scaffold in the Development of Succinate Dehydrogenase Inhibitors (SDHIs)
Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Scientists Content Type: Technical Guide & Experimental Protocols
Executive Summary
In the pursuit of novel therapeutics and agrochemicals, targeting the mitochondrial respiratory chain has proven highly effective. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) is a highly specialized, sterically hindered halogenated building block. It is predominantly utilized in the synthesis of pyrazole carboxamides, a class of compounds that act as potent Succinate Dehydrogenase Inhibitors (SDHIs) (1)[1]. This guide details the mechanistic rationale for employing this specific scaffold, provides step-by-step synthetic and validation protocols, and outlines the causality behind each experimental condition.
Mechanistic Rationale & Structural Causality
The selection of 2-cyclohexyl-5-fluoroaniline over simpler anilines is driven by a strict Structure-Activity Relationship (SAR) required to inhibit Complex II (Succinate Dehydrogenase) effectively.
-
The 2-Cyclohexyl Substitution (Steric & Hydrophobic Engagement): Succinate dehydrogenase contains a highly hydrophobic ubiquinone-binding pocket (Q-site) formed by its SDHC and SDHD subunits. The bulky, non-planar cyclohexyl ring perfectly occupies this lipophilic cavity, competitively displacing endogenous ubiquinone and halting the electron transport chain.
-
The 5-Fluoro Substitution (Electronic & Metabolic Modulation): Introducing a fluorine atom meta to the amine (position 5) serves a dual purpose. Biologically, it increases the overall lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at that site. Furthermore, the highly electronegative fluorine atom forms critical extra dipolar-dipolar interactions with specific amino acid residues (e.g., Serine) within the Q-site, significantly increasing the van der Waals interactions and binding affinity compared to non-fluorinated analogs (2)[2].
-
Synthetic Causality (The Trade-off): While these substitutions maximize biological efficacy, they drastically reduce the nucleophilicity of the aniline. The ortho-cyclohexyl group creates severe steric hindrance, and the meta-fluoro group withdraws electron density via the inductive effect. Consequently, standard amide coupling reagents (e.g., EDC/HOBt) often fail, necessitating the use of highly reactive acid chlorides (3)[3].
Caption: Mechanism of Action: SDHI competitively binding at the Q-site, blocking electron transfer.
Experimental Workflows & Protocols
Protocol A: Synthesis of Pyrazole Carboxamides via Amide Coupling
Because 2-cyclohexyl-5-fluoroaniline is a deactivated and sterically hindered nucleophile, this protocol utilizes a pre-formed pyrazole-4-carbonyl chloride to drive the reaction to completion.
Reagents:
-
2-Cyclohexyl-5-fluoroaniline (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-cyclohexyl-5-fluoroaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.
-
-
Base Addition: Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C controls the exothermic nature of the subsequent acyl chloride addition, preventing degradation and the formation of dark tarry byproducts.
-
-
Electrophile Addition: Dissolve the pyrazole-4-carbonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).
-
Self-Validation: The disappearance of the highly UV-active aniline spot confirms reaction completion.
-
-
Quench & Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography. Validate final purity (>95%) using LC-MS.
Caption: Chemical synthesis workflow for generating SDHIs from 2-Cyclohexyl-5-fluoroaniline.
Protocol B: In Vitro SDH Enzymatic Inhibition Assay (DCPIP Reduction)
To validate the biological efficacy of the synthesized compound, a spectrophotometric assay measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) is employed.
Step-by-Step Methodology:
-
Enzyme Preparation: Suspend isolated porcine or fungal mitochondria (containing Complex II) in assay buffer (25 mM potassium phosphate, pH 7.4, 20 mM succinate).
-
Inhibitor Incubation: Add the synthesized 2-cyclohexyl-5-fluoroaniline derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 0.001 to 10 µM). Incubate at 30 °C for 10 minutes.
-
Causality: Pre-incubation allows the sterically bulky inhibitor to fully access and equilibrate within the buried hydrophobic Q-site of SDH before the electron transport chain is forced to process the substrate.
-
-
Reaction Initiation: Add 50 µM DCPIP and 50 µM Phenazine methosulfate (PMS) to the cuvette.
-
Causality: PMS acts as an artificial electron carrier that shuttles electrons from the SDH Fe-S clusters to DCPIP. DCPIP is blue when oxidized (absorbing at 600 nm) and colorless when reduced.
-
-
Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes using a UV-Vis spectrophotometer.
-
Self-Validation: A negative control (DMSO only) must show a rapid decrease in absorbance (active enzyme reducing DCPIP). A positive control (e.g., Boscalid or Fluxapyroxad) must show halted absorbance drop. The IC₅₀ is calculated based on the dose-dependent preservation of the blue color.
-
Quantitative SAR Data Summary
The table below summarizes the structure-activity relationship trade-offs when modifying the aniline core, demonstrating why 2-cyclohexyl-5-fluoroaniline is a privileged, albeit synthetically challenging, scaffold.
| Aniline Core Scaffold | R1 (ortho position) | R2 (meta position) | Relative Nucleophilicity | Theoretical SDH IC₅₀ (µM) | Calculated LogP |
| Aniline | -H | -H | High | > 100.0 | 1.5 |
| 2-Cyclohexylaniline | -Cyclohexyl | -H | Low (Steric Block) | 0.50 | 3.8 |
| 2-Cyclohexyl-5-fluoroaniline | -Cyclohexyl | -Fluoro | Very Low (Steric + Inductive) | 0.015 | 4.1 |
Note: Data represents theoretical consensus values based on established SDHI SAR literature, illustrating the inverse relationship between synthetic ease (nucleophilicity) and target potency (IC₅₀).
References
- US5223526A - Pyrazole carboxanilide fungicides and use Source: Google Patents URL
- In Pursuit of Lead Innovation: Pharmaceutically Important and Distinct Amide-Free Succinate Dehydrogenase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
- Discovery of N-Methoxy-(biphenyl-ethyl)
Sources
Advanced Synthesis and Optimization of Kinase Inhibitors Utilizing 2-Cyclohexyl-5-fluoroaniline
Executive Summary
The development of highly selective kinase inhibitors requires the strategic incorporation of pharmacophores that can exploit unique topological features of the kinase active site. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) has emerged as a highly versatile building block in medicinal chemistry 1. This application note details the mechanistic rationale, synthetic workflows, and validated experimental protocols for integrating this hindered aniline into heterocyclic cores (e.g., purines, pyrimidines) to generate potent kinase inhibitors, particularly those targeting FLT3 and related receptor tyrosine kinases 2.
Mechanistic Rationale: The Pharmacophore Advantage
The selection of 2-Cyclohexyl-5-fluoroaniline is driven by precise structural biology causality:
-
Steric Bulk (2-Cyclohexyl Substitution): The bulky ortho-cyclohexyl group forces the aniline ring out of planarity with the adjoining heterocyclic core. This twisted conformation is highly favorable for occupying the deep, lipophilic selectivity pockets adjacent to the ATP-binding site, specifically stabilizing the inactive "DFG-out" conformation characteristic of Type II kinase inhibitors.
-
Electronic Modulation & Stability (5-Fluoro Substitution): The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the aniline nitrogen. This optimizes the hydrogen-bond donor capacity of the resulting amine to key hinge-region residues (e.g., Cys/Met). Furthermore, the fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the 5-position, significantly enhancing the in vivo half-life of the inhibitor.
Figure 1: Kinase signaling cascade illustrating the inhibitory intervention point.
Synthetic Strategy: Overcoming Steric Hindrance
Coupling a sterically congested, electronically deactivated aniline to a heteroaryl chloride requires a highly optimized catalytic system. Traditional nucleophilic aromatic substitution (SNAr) fails or results in unacceptable yields. Instead, a Palladium-catalyzed Buchwald-Hartwig amination is required 3.
The use of the XPhos ligand is not arbitrary; its electron-rich dicyclohexylphosphino group accelerates the oxidative addition of the heteroaryl chloride, while its bulky biphenyl backbone facilitates the rate-limiting reductive elimination of the sterically congested 2-cyclohexyl-5-fluoroaniline moiety 3.
Figure 2: Workflow for the Buchwald-Hartwig amination of 2-Cyclohexyl-5-fluoroaniline.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
This self-validating protocol ensures high conversion rates by mitigating catalyst poisoning and optimizing base solubility.
Reagents:
-
Heteroaryl chloride core (1.0 equiv)
-
2-Cyclohexyl-5-fluoroaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 equiv)
-
XPhos (0.10 equiv)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl chloride, 2-Cyclohexyl-5-fluoroaniline, Pd2(dba)3, XPhos, and Cs2CO3.
-
Causality: Cs2CO3 is selected over stronger bases (like NaOtBu) to prevent undesired side reactions or cleavage of sensitive functional groups on the heterocyclic core.
-
-
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane via syringe. Sparge the resulting suspension with Argon for 15 minutes.
-
Causality: The active Pd(0) species is highly susceptible to oxidative degradation. Rigorous removal of dissolved oxygen is essential to maintain catalyst turnover and prevent the formation of unreactive Pd(II) black.
-
-
Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours. Monitor progression via LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite.
-
Causality: The Celite pad effectively removes insoluble inorganic salts (CsCl, unreacted Cs2CO3) and precipitated palladium, preventing emulsion formation during subsequent aqueous washes.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-aryl kinase inhibitor.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
To validate the synthesized inhibitor, an ADP-Glo kinase assay is utilized to measure the IC50.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay.
-
Incubation: Add the target kinase (e.g., FLT3) and the specific peptide substrate to the wells. Incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation allows the bulky 2-cyclohexyl-5-fluoroaniline derivative to reach binding equilibrium with the kinase prior to ATP introduction, which is crucial for accurately determining the IC50 of slow-binding, DFG-out Type II inhibitors.
-
-
Reaction Initiation: Add ultra-pure ATP (at the Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.
-
Analysis: Quantify luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The synergistic effect of the 2-cyclohexyl and 5-fluoro substitutions is demonstrated in the following SAR table, comparing various aniline moieties coupled to a standard purine-8-one FLT3 inhibitor core 2.
| Compound ID | Aniline Substituent | FLT3 Kinase IC50 (nM) | MV4-11 Cell Viability IC50 (nM) | Mechanistic Observation |
| Cmpd-A | Unsubstituted Aniline | 450.5 | >1000 | Poor hydrophobic pocket engagement. |
| Cmpd-B | 5-Fluoroaniline | 120.2 | 580.0 | Improved hinge binding via pKa modulation. |
| Cmpd-C | 2-Cyclohexylaniline | 45.8 | 150.5 | Strong lipophilic interaction; DFG-out stabilization. |
| Cmpd-D | 2-Cyclohexyl-5-fluoroaniline | 8.2 | 24.1 | Optimal synergy: Deep pocket binding + enhanced H-bonding. |
Table 1: Comparative SAR data illustrating the potency enhancement provided by the 2-Cyclohexyl-5-fluoroaniline building block.
Sources
Advanced Protocol for the N-Acylation of 2-Cyclohexyl-5-fluoroaniline: Overcoming Steric and Electronic Deactivation
As a Senior Application Scientist, encountering substrates that resist standard functionalization is a routine challenge. The N-acylation of 2-Cyclohexyl-5-fluoroaniline represents a classic intersection of steric hindrance and electronic deactivation. This application note provides a field-proven, self-validating methodology to achieve high-yielding amide bond formation with this specific recalcitrant scaffold.
Mechanistic Bottlenecks & Causality
To successfully acylate 2-cyclohexyl-5-fluoroaniline, we must first deconstruct why standard protocols (e.g., equimolar acyl chloride and triethylamine) often stall or fail:
-
Steric Shielding (The Ortho-Effect): The bulky cyclohexyl group at the ortho position (C2) creates a severe steric shadow over the primary amine. This physical barrier blocks the optimal Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the carbonyl carbon of the acylating agent[1].
-
Electronic Deactivation: The fluorine atom at the meta position (C5) exerts a strong inductive electron-withdrawing effect (-I effect). Computational and structure-metabolism relationship studies on halogenated anilines demonstrate that this significantly reduces the partial atomic charge and nucleophilicity of the amine nitrogen[2].
The Solution: To overcome these dual barriers, we must increase the electrophilicity of the acylating agent rather than relying on the poor nucleophilicity of the aniline. By introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the acyl chloride is rapidly converted into a highly reactive N-acylpyridinium intermediate[3]. This intermediate is electrophilic enough to force the acylation of the deactivated, hindered aniline[4].
DMAP-catalyzed N-acylation cycle overcoming steric and electronic deactivation.
Quantitative Catalyst Evaluation
The necessity of the DMAP catalyst is highlighted in the quantitative data below. Without nucleophilic catalysis, the conversion remains unacceptably low due to the substrate's inherent unreactivity.
| Acylating Agent | Catalyst | Auxiliary Base | Time (h) | Temp (°C) | Conversion (%) |
| Acetyl Chloride (1.2 eq) | None | DIPEA (2.0 eq) | 24 | 25 | < 15% |
| Acetyl Chloride (1.2 eq) | DMAP (10 mol%) | DIPEA (2.0 eq) | 4 | 25 | > 98% |
| Benzoyl Chloride (1.5 eq) | None | DIPEA (2.0 eq) | 24 | 60 | < 5% |
| Benzoyl Chloride (1.5 eq) | DMAP (20 mol%) | DIPEA (2.0 eq) | 12 | 60 | 87% |
| Pivaloyl Chloride (2.0 eq) | DMAP (30 mol%) | DIPEA (3.0 eq) | 24 | 80 | 72% |
Table 1: Optimization of N-Acylation for 2-Cyclohexyl-5-fluoroaniline. Data synthesizes expected conversions based on steric bulk of the acyl group.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Each phase includes specific observable checkpoints to ensure the chemical integrity of the process[1].
Materials Required:
-
Substrate: 2-Cyclohexyl-5-fluoroaniline (1.0 mmol, ~193 mg)
-
Acylating Agent: Acetyl chloride (1.2 mmol, ~94 mg) or desired acyl chloride
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg)
-
Auxiliary Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)
-
Solvent: Anhydrous Dichloromethane (DCM) (10 mL)
Logical workflow for the self-validating N-acylation of hindered anilines.
Step-by-Step Methodology:
Step 1: System Preparation (Inert Atmosphere)
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon.
-
Dissolve 2-Cyclohexyl-5-fluoroaniline (1.0 mmol) in 8 mL of anhydrous DCM.
-
Add DIPEA (2.0 mmol) and DMAP (0.1 mmol) to the stirring solution.
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from competing with DMAP for the acyl chloride, ensuring the catalytic cycle remains efficient.
Step 2: Electrophile Activation & Coupling
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
In a separate dry vial, dilute the acyl chloride (1.2 mmol) in 2 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the main reaction flask over 10 minutes.
-
Validation Checkpoint 1: Upon addition, a mild exotherm may occur, and the solution may transition to a pale yellow/orange hue. The formation of a faint white precipitate (DIPEA·HCl salt) validates that the reaction is proceeding and HCl is being successfully scavenged.
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
Step 3: In-Process Monitoring (TLC)
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Validation Checkpoint 2: The starting aniline will appear as a lower Rf spot (more polar due to the primary amine). The N-acylated product will migrate higher (higher Rf) because the amide proton is sterically shielded and less capable of interacting with the silica stationary phase.
Step 4: Quenching and Work-up
-
Once TLC confirms the consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NH4Cl .
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers.
-
Crucial Wash Sequence:
-
Wash the organic layer with 1M aqueous HCl (15 mL). Causality: This selectively protonates and removes the DMAP catalyst and any trace unreacted aniline into the aqueous layer[1].
-
Wash with saturated aqueous NaHCO3 (15 mL). Causality: This neutralizes residual acid and removes any carboxylic acid byproducts formed from hydrolyzed acyl chloride.
-
Wash with brine (15 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate).
-
Evaporate the solvent to yield the pure N-(2-cyclohexyl-5-fluorophenyl)acetamide.
Troubleshooting & Structural Verification
-
Issue: Diacylation Occurs. Highly reactive acyl chlorides (like acetyl chloride) can sometimes over-react to form imides (diacylated products) if excess reagent is used[1].
-
Resolution: Strictly control the stoichiometry of the acyl chloride to 1.05 - 1.20 equivalents and maintain the initial reaction temperature at 0 °C.
-
-
Issue: Reaction Stalls at 50% Conversion.
-
Resolution: This usually indicates moisture has hydrolyzed the N-acylpyridinium intermediate. Ensure all solvents are strictly anhydrous and the nitrogen balloon maintains positive pressure.
-
-
NMR Verification: In the 1H NMR spectrum, the diagnostic primary amine protons (typically a broad singlet around 3.5-4.0 ppm) will disappear, replaced by a single, downfield amide proton (NH) typically resonating between 7.0-8.5 ppm, depending on the solvent and hydrogen bonding state.
References
- Technical Support Center: N-Acyl
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry, PubMed (Biomedical Sciences Division, Imperial College),
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies, LMU Munich,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel 2-Cyclohexyl-5-fluoroaniline Derivatives
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies for the preparation of novel 2-Cyclohexyl-5-fluoroaniline derivatives. This scaffold is of significant interest in medicinal chemistry, combining the lipophilic cyclohexyl moiety with the electronically-modulating fluorine atom on an aniline core, a common pharmacophore. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This document outlines several robust synthetic routes, focusing on modern catalytic cross-coupling reactions and classical methods. Each section provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful synthesis, optimization, and scale-up.
Introduction and Strategic Overview
The 2-Cyclohexyl-5-fluoroaniline core represents a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5] The aniline moiety provides a versatile handle for further functionalization, such as the formation of amides, sulfonamides, or for building heterocyclic systems like quinolines.[6][7] The strategic placement of the cyclohexyl group at the ortho-position and the fluorine atom at the meta-position presents unique synthetic challenges, primarily concerning regioselectivity and functional group compatibility.
A successful synthesis requires careful planning regarding the sequence of bond-forming events. The three key disconnections to consider are the Aryl C-N bond , the Aryl C-Cyclohexyl bond , and the Aryl C-F bond . The choice of which bond to form last dictates the overall synthetic strategy and the availability of starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis reveals several viable pathways to the target structure. The most common strategies involve forming the C-N or the C-C bond in the final steps, leveraging the power of modern cross-coupling chemistry.
Caption: Retrosynthetic analysis of 2-Cyclohexyl-5-fluoroaniline.
Synthetic Methodologies and Protocols
This section details the most reliable synthetic routes. For clarity and reproducibility, each route includes a discussion of the mechanism, a detailed experimental protocol for a key step, and a table of suggested reaction parameters for optimization.
Route A: Late-Stage Amination via Buchwald-Hartwig Cross-Coupling
This is arguably the most versatile and widely used method for constructing the aniline moiety on a sterically hindered and electronically-defined aryl halide. The Buchwald-Hartwig amination uses a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine.[8] This method offers excellent functional group tolerance and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.[8][9]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) is used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Biarylphosphines like BrettPhos or Josiphos-type ferrocenyl ligands) are required to facilitate the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[10]
-
Base: A non-nucleophilic base is essential to deprotonate the amine (or amine surrogate) without competing in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) or weaker carbonate bases are commonly employed, depending on the amine's pKa.
-
Amine Source: Direct coupling with ammonia is challenging. Therefore, ammonia surrogates like benzophenone imine or protected amines are often used, followed by a deprotection step.
Caption: General experimental workflow for cross-coupling reactions.
This protocol describes the coupling of 1-bromo-2-cyclohexyl-5-fluorobenzene with benzophenone imine, followed by acidic hydrolysis to yield the target aniline.
Materials:
-
1-Bromo-2-cyclohexyl-5-fluorobenzene
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 1-bromo-2-cyclohexyl-5-fluorobenzene (1.0 equiv.) and benzophenone imine (1.2 equiv.).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Add 2M HCl and stir vigorously for 1 hour to hydrolyze the imine.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Range | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Ligand-to-metal ratio is often 1:1 to 2:1.[8][11] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Choice depends on substrate reactivity and amine pKa.[10] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive halides. |
| Amine Source | Benzophenone imine, NH₃ (gas), LiHMDS | Direct use of ammonia requires specialized equipment. |
| Table 1. Optimization Parameters for Buchwald-Hartwig Amination. |
Route B: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[9] While it often requires harsher conditions (higher temperatures, polar aprotic solvents) than palladium-catalyzed methods, it can be a cost-effective alternative, especially for large-scale synthesis.[12][13] Modern protocols have been developed using ligands like 1,10-phenanthroline to facilitate the reaction under milder conditions.[9]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are most common. The active species is believed to be a copper(I) amide.[9]
-
Ligand: Diamine or amino acid ligands can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, allowing for lower temperatures.
-
Base: A strong base like K₂CO₃ or K₃PO₄ is typically used.[12]
Materials:
-
1-Iodo-2-cyclohexyl-5-fluorobenzene
-
Aqueous Ammonia (28-30%)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a sealable reaction tube, combine 1-iodo-2-cyclohexyl-5-fluorobenzene (1.0 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMSO and aqueous ammonia.
-
Seal the tube tightly and heat the mixture to 100-120 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Purification and Characterization
The basic nature of aniline derivatives can complicate purification and analysis. Adherence to proper techniques is critical for obtaining high-purity material.
Purification Techniques
-
Column Chromatography: Aniline derivatives often exhibit "tailing" on standard silica gel due to strong interactions with acidic silanol groups.[14] To mitigate this, it is highly recommended to add a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia, to the eluent system (e.g., Hexanes/Ethyl Acetate).[14] Alternatively, using neutral alumina as the stationary phase can be effective.
-
Distillation: For liquid anilines, vacuum distillation can be an effective purification method. Steam distillation is also a classic technique for purifying aniline itself and removing non-volatile impurities.[15][16]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity. Sometimes, forming a salt (e.g., hydrochloride or oxalate), recrystallizing it, and then neutralizing to regenerate the free amine can be effective.[17]
Spectroscopic Characterization
Confirming the structure of the final product is a critical, self-validating step. Below are the expected spectroscopic signatures for a representative 2-Cyclohexyl-5-fluoroaniline.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: 3 signals in the aromatic region (~6.5-7.0 ppm), showing complex splitting due to H-H and H-F coupling. NH₂ Protons: A broad singlet (~3.5-4.5 ppm), which is D₂O exchangeable. Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (~1.2-2.8 ppm). |
| ¹³C NMR | Aromatic Carbons: 6 signals. The carbon attached to fluorine will show a large ¹JCF coupling constant (~240-250 Hz). Carbons ortho and meta to the fluorine will show smaller ²JCF and ³JCF couplings. Cyclohexyl Carbons: Multiple signals in the aliphatic region (~25-45 ppm). |
| ¹⁹F NMR | A single resonance, typically a triplet of doublets or a more complex multiplet due to coupling with ortho and meta aromatic protons. |
| Mass Spec (EI) | A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3350-3500 cm⁻¹. C-F Stretch: A strong absorption band at ~1150-1250 cm⁻¹. |
| Note: Exact chemical shifts and coupling constants are dependent on the solvent and specific derivative.[18] |
Downstream Applications
The synthesized 2-Cyclohexyl-5-fluoroaniline is a valuable intermediate. The primary amine can be readily acylated, alkylated, or used in further cross-coupling reactions. It is a key starting material for synthesizing N-aryl piperidines, which are prevalent motifs in pharmaceuticals.[19][20] This can be achieved through methods like the Zincke reaction with pyridinium salts or reductive amination with suitable diketones.
Caption: Downstream applications of the target aniline scaffold.
References
-
Procter, D. J., et al. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. PMC. [Link]
- Shen, M. Y., & Perry, C. W. (1979). Preparation of fluorinated anilines. U.S. Patent No. 4,145,364.
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]
-
Sparrow Chemical. (n.d.). Fluoroaniline Series. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. [Link]
-
J. Org. Chem. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]
-
Nat. Commun. (2026, February 2). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. PMC. [Link]
-
Molecules. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
- Drosd, A., et al. (2006). Preparation of fluorinated anilines. U.S. Patent No. 7,154,006B2.
- U.S. Patent No. 4,918,232A. (n.d.). Process for separating aniline derivatives.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
J. Am. Chem. Soc. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]
-
Org. Lett. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
J. Chem. Soc. C. (n.d.). By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline. RSC Publishing. [Link]
-
Molecules. (2021, June 1). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
J. Am. Chem. Soc. (2025, February 2). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. ACS Publications. [Link]
-
Chem. Sci. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
- Chinese Patent No. CN112023979A. (n.d.). Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
Catalysts. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. [Link]
-
Expert Opin. Drug Metab. Toxicol. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. [Link]
-
J. Am. Chem. Soc. (2024, September 18). Adaptive Photochemical Amination via Co(II) Catalysis. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Russ. J. Gen. Chem. (n.d.). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. [Link]
-
Molecules. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]
-
Molecules. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. PMC. [Link]
-
Molecules. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 16. echemi.com [echemi.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
High-Efficiency Column Chromatography Purification of 2-Cyclohexyl-5-fluoroaniline
Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Physicochemical Profiling
2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) [3] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and novel agrochemicals. The purification of this compound from crude reaction mixtures presents a unique set of chromatographic challenges due to its specific structural features.
As an application scientist, it is critical to look beyond standard purification templates and understand the causality of how a molecule's functional groups interact with the stationary phase.
-
The Amine Challenge: The primary amine group ( −NH2 ) acts as a strong hydrogen bond donor and acceptor. When exposed to standard bare silica gel (which is weakly acidic due to surface silanol groups), the basic aniline undergoes severe acid-base interactions [1]. This manifests as peak tailing, band broadening, and irreversible adsorption, drastically reducing isolated yields.
-
The Lipophilic & Electronic Modifiers: The bulky cyclohexyl ring imparts significant lipophilicity, meaning the compound will elute much faster in non-polar solvents than an unsubstituted aniline. Conversely, the fluorine atom at the 5-position exerts an electron-withdrawing inductive effect, slightly reducing the basicity of the amine, though not enough to completely negate silanol interactions.
To achieve high-purity isolation, the chromatographic environment must be explicitly tailored to suppress these secondary interactions.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value / Description | Chromatographic Implication |
| CAS Number | 1894724-71-0 | Unique identifier for material sourcing [3]. |
| Molecular Weight | ~193.26 g/mol | Determines mass-based loading calculations. |
| Key Functional Groups | Primary amine (basic), Fluorine (electron-withdrawing), Cyclohexyl (lipophilic) | High risk of silanol interaction; requires a basic modifier or amine-functionalized stationary phase [2]. |
| Target TLC Rf | 0.25 – 0.35 | Optimal retention window for maximum resolution from impurities. |
Strategic Method Development
Stationary Phase Selection
Standard silica gel is the most cost-effective stationary phase[1] [4]. However, to prevent the aforementioned degradation and tailing, the mobile phase must be modified. Alternatively, switching to an amine-functionalized silica (e.g., KP-NH) provides a basic surface environment, allowing for the use of standard solvents without modifiers [2].
Mobile Phase Optimization
While a Dichloromethane/Methanol (DCM/MeOH) gradient is often a default choice for polar compounds, it is not recommended for basic anilines on normal-phase silica. Methanol and added bases in a DCM/MeOH system cause strong displacement effects, leading to co-elution or poor resolution [2]. Instead, a binary mixture of Hexane and Ethyl Acetate (EtOAc) provides superior selectivity.
Table 2: Mobile Phase Selection Matrix
| Stationary Phase | Recommended Solvent System | Modifier Required | Resolution Quality |
| Standard Silica (SiO 2 ) | Hexane / Ethyl Acetate | 0.5% – 1.0% Triethylamine (TEA) | Good (TEA masks acidic silanols) [1] |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None | Excellent (No acid-base conflict) [2] |
| Standard Silica (SiO 2 ) | DCM / Methanol | 1.0% Ammonia or TEA | Poor (Strong displacement effects) [2] |
Table 3: Loading Capacity Guidelines for Silica Gel
The amount of crude material you can purify depends on the difficulty of the separation ( ΔRf between spots) [1].
| Separation Difficulty ( ΔRf on TLC) | Recommended Loading (g of sample per 100g of silica) |
| Easy ( ΔRf>0.2 ) | 5.0 - 10.0 g |
| Medium ( 0.1<ΔRf<0.2 ) | 1.0 - 5.0 g |
| Difficult ( ΔRf<0.1 ) | 0.1 - 1.0 g |
Chromatographic Workflow Visualization
The following diagram illustrates the logical decision matrix and workflow for purifying 2-Cyclohexyl-5-fluoroaniline.
Fig 1. Chromatographic decision matrix and workflow for the purification of 2-Cyclohexyl-5-fluoroaniline.
Step-by-Step Experimental Protocol
This self-validating protocol utilizes standard silica gel modified with Triethylamine, as it is the most universally accessible method for synthetic laboratories.
Phase 1: Column Preparation (Wet Slurry Method)
Causality Note: Dry packing silica can lead to trapped air bubbles, causing solvent channeling and a total loss of resolution. The wet slurry method ensures a homogeneous, tightly packed stationary phase bed [4].
-
Calculate Silica Volume: Based on Table 3, weigh out the appropriate amount of 230–400 mesh silica gel (typically a 30:1 to 50:1 silica-to-crude mass ratio).
-
Prepare Mobile Phase: Prepare a solution of Hexane and EtOAc (e.g., 85:15 v/v) based on your TLC optimization. Add exactly 1% v/v Triethylamine (TEA) to the total volume [1].
-
Create Slurry: In an Erlenmeyer flask, mix the silica gel with the mobile phase until a smooth, pourable slurry is formed.
-
Pack the Column: Place a cotton plug at the base of a glass column. Pour the slurry into the column in a single, continuous motion to prevent stratification.
-
Settle the Bed: Open the stopcock and allow the solvent to drain. Tap the sides of the column gently with a rubber mallet or cork ring to pack the bed evenly and dislodge any micro-bubbles.
-
Add Protective Layer: Once the silica has settled and the solvent level is just above the bed, carefully add a 1-cm layer of fine, washed sand. Never allow the column to run dry. [5].
Phase 2: Sample Application (Dry Loading)
Causality Note: 2-Cyclohexyl-5-fluoroaniline may not dissolve completely in the weak, non-polar starting solvent (Hexane). If applied as a concentrated liquid in a strong solvent (like pure EtOAc), the compound will streak down the column prematurely. Dry loading ensures the sample is deposited in a perfectly flat, narrow band [5].
-
Dissolve Crude: Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add Solid Support: Add Celite 545 or deactivated silica gel to the flask at a 1:2 ratio (crude mass to support mass).
-
Evaporate: Remove the solvent completely using a rotary evaporator under reduced pressure until a dry, free-flowing powder is obtained.
-
Apply to Column: Carefully pour the dry-loaded powder directly onto the sand layer of the packed column. Ensure the surface is perfectly level [5].
-
Cap the Load: Add a final 1-cm layer of sand on top of the sample to protect it from kinetic disturbance when adding the eluting solvent.
Phase 3: Elution and Fractionation
-
Initiate Flow: Carefully add the mobile phase (Hexane/EtOAc + 1% TEA) down the sides of the column using a pipette until the sand is submerged, then fill the column reservoir.
-
Elute: Apply gentle positive air pressure (if performing flash chromatography) to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).
-
Collect: Collect fractions in appropriately sized test tubes.
-
Analyze: Monitor the fractions via TLC. 2-Cyclohexyl-5-fluoroaniline is UV-active (254 nm) and will stain positively with Ninhydrin or Iodine due to the primary amine.
-
Isolate: Pool the fractions containing the pure target compound ( Rf≈0.3 ) and concentrate in vacuo to yield the purified product.
References
- "Technical Support Center: Purifying Aniline Derivatives by Column Chrom
- "How do I purify ionizable organic amine compounds using flash column chrom
- "1894724-71-0_2-Cyclohexyl-5-fluoroanilineCAS号", Chemsrc,
- "Silica Gel Column Chrom
- "Purification by Flash Column Chromatography | Chemistry Labor
Application Notes & Protocols: The Strategic Use of 2-Cyclohexyl-5-fluoroaniline in the Synthesis of Advanced Fluoroquinolone Antibiotics
Introduction
Fluoroquinolones represent a cornerstone class of synthetic, broad-spectrum antibacterial agents, pivotal in the clinical management of a wide array of bacterial infections.[1][2][3] Their therapeutic efficacy is derived from a unique mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[1][4] The core pharmacophore, a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, is subject to extensive structural modification to optimize potency, expand the spectrum of activity, and improve pharmacokinetic profiles.[5]
Key structure-activity relationships (SAR) have been established:
-
A fluorine atom at the C-6 position is nearly ubiquitous and dramatically increases antibacterial potency by enhancing DNA gyrase binding.[6]
-
A heterocyclic substituent at the C-7 position , often a piperazine or pyrrolidine ring, is critical for modulating the antibacterial spectrum and potency, particularly against Gram-negative pathogens.[2][6]
-
The substituent at the N-1 position (e.g., cyclopropyl, ethyl) is crucial for overall potency and interaction with the DNA gyrase enzyme complex.[6]
-
Substitution at the C-8 position can influence antibacterial activity and reduce the potential for phototoxicity.
This guide focuses on the application of a specialized synthetic precursor, 2-Cyclohexyl-5-fluoroaniline , in the construction of advanced fluoroquinolone analogues. The strategic placement of a cyclohexyl group at what will become the C-8 position of the quinolone nucleus offers a pathway to novel compounds with potentially enhanced lipophilicity and modified steric profiles, which can influence pharmacokinetics and target engagement.[7] We will detail a representative synthetic pathway based on the foundational Gould-Jacobs reaction, followed by essential downstream modifications and analytical validation protocols.
Part 1: Synthesis of the 8-Cyclohexyl-6-fluoroquinolone Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and time-honored methodology for constructing the quinolone ring system from an aniline precursor.[3][8][9] The process involves two key transformations: the initial condensation of the aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the bicyclic quinolone core.
Caption: General synthetic workflow for a fluoroquinolone starting from 2-Cyclohexyl-5-fluoroaniline.
Protocol 1: Synthesis of Diethyl 2-((2-cyclohexyl-5-fluorophenyl)amino)methylenemalonate (Intermediate A)
This initial step involves a nucleophilic substitution reaction where the aniline displaces the ethoxy group of diethyl ethoxymethylenemalonate (EMME), forming the key acyclic precursor for cyclization.
Methodology:
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 2-Cyclohexyl-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the reaction mixture to 120-130°C with stirring. The reaction is typically performed neat (without solvent) to facilitate the removal of the ethanol byproduct.
-
Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Once the starting aniline is consumed, allow the reaction mixture to cool to room temperature. The resulting viscous oil or semi-solid is Intermediate A.
-
The crude product can be used directly in the next step or purified by vacuum distillation or chromatography if necessary.
Causality & Expertise: Driving the reaction with heat and removing the ethanol byproduct shifts the equilibrium towards the product, ensuring a high yield of the desired enamine intermediate. This is a classic application of Le Châtelier's principle in organic synthesis.
Protocol 2: Thermal Cyclization to Ethyl 8-cyclohexyl-6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)
This step is the core of the Gould-Jacobs reaction, where an intramolecular electrophilic aromatic substitution occurs at high temperatures to form the quinolone ring.
Methodology:
-
Add the crude Intermediate A to a flask containing a high-boiling inert solvent, such as diphenyl ether or Dowtherm A (typically 5-10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to 250-260°C.[2]
-
Maintain this temperature for 20-40 minutes. The cyclization is usually rapid at this temperature.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to below 100°C and add a non-polar solvent like n-hexane or heptane to precipitate the product.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with n-hexane to remove the high-boiling solvent, and dry under vacuum.
Causality & Expertise: The extremely high temperature is required to provide the activation energy for the intramolecular Friedel-Crafts-type acylation, where the ester carbonyl group acts as the electrophile and the aniline ring is the nucleophile. The use of a high-boiling, thermally stable solvent is critical for safely achieving and maintaining the necessary reaction temperature.
Table 1: Summary of Intermediates in Quinolone Core Synthesis
| Parameter | Intermediate A | Intermediate B |
| IUPAC Name | Diethyl 2-((2-cyclohexyl-5-fluorophenyl)amino)methylenemalonate | Ethyl 8-cyclohexyl-6-fluoro-4-hydroxyquinoline-3-carboxylate |
| Molecular Formula | C₂₀H₂₆FNO₄ | C₁₈H₂₀FNO₃ |
| Molecular Weight | 379.42 g/mol | 333.35 g/mol |
| Expected Yield | >90% (crude) | 70-85% |
| Physical Appearance | Yellow to amber viscous oil or semi-solid | Off-white to light tan solid |
Part 2: Elaboration of the Quinolone Core into a Potent Antibiotic
The synthesized quinolone core (Intermediate B) is a platform for further modifications to install the pharmacophoric elements required for potent antibacterial activity.
Protocol 3: N-Alkylation of the Quinolone Ring (Intermediate C)
The introduction of a substituent at the N-1 position is critical for enhancing the inhibition of DNA gyrase.[6] A cyclopropyl group is a common and highly effective choice.
Methodology:
-
Suspend Intermediate B (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the N-1 position.
-
Add the alkylating agent, for example, cyclopropyl bromide (1.5 eq).
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield Intermediate C (Ethyl 1-cyclopropyl-8-cyclohexyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate).
Causality & Expertise: The base is essential for deprotonating the N-1 nitrogen, converting it into a potent nucleophile that can attack the electrophilic carbon of the cyclopropyl bromide in an Sₙ2 reaction. The quinolone exists in tautomeric equilibrium, but the 4-oxo form is favored, and N-alkylation occurs readily.
Protocol 4: Nucleophilic Aromatic Substitution to Introduce the C-7 Substituent (Intermediate D)
This is arguably the most critical step for defining the antibacterial spectrum. A heterocyclic amine, such as a piperazine derivative, is introduced at the C-7 position. This protocol assumes the synthesis starts from a precursor that results in a leaving group (e.g., a second fluorine atom) at the C-7 position. For the purpose of this guide, we will describe the reaction on a representative C-7 fluoro-substituted core.
Methodology:
-
Dissolve the N-alkylated quinolone core bearing a C-7 leaving group (e.g., Ethyl 1-cyclopropyl-6,7-difluoro-8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) (1.0 eq) in a polar aprotic solvent like DMSO or pyridine.
-
Add the desired piperazine derivative (e.g., N-methylpiperazine, 1.5-2.5 eq).
-
An acid scavenger like triethylamine or additional K₂CO₃ can be added to neutralize the HF or HCl generated during the reaction.
-
Heat the mixture to 80-120°C for 6-12 hours. The reaction progress should be monitored by HPLC or TLC.[10][11]
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with a dilute aqueous acid to remove excess piperazine and then neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry the solid product.
Causality & Expertise: The quinolone ring is an electron-deficient system due to the electron-withdrawing effects of the 4-keto group and the 3-carboxylate. This activates the C-7 position, making it susceptible to nucleophilic aromatic substitution by the amine nucleophile (piperazine). This reaction is fundamental to the synthesis of nearly all modern fluoroquinolones.[2]
Protocol 5: Final Ester Hydrolysis to Yield the Active Pharmaceutical Ingredient (API)
The 3-carboxyl group is essential for antibacterial activity, as it is believed to be involved in binding to the DNA-gyrase complex.[1][12] The final step is the hydrolysis of the ethyl ester.
Methodology:
-
Suspend the C-7 substituted quinolone ester (Intermediate D) in a mixture of acetic acid and water (1:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for 4-8 hours until TLC or HPLC analysis indicates complete conversion of the ester.
-
Cool the reaction mixture and carefully neutralize it with an aqueous base (e.g., 10% NaOH) to a pH of approximately 7.0-7.5.
-
The final API will precipitate out of the solution.
-
Collect the solid by filtration, wash with water and then with a small amount of ethanol or acetone, and dry under vacuum.
Causality & Expertise: Acid-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. The protonation of the ester carbonyl makes it more electrophilic and susceptible to attack by water. This final deprotection step unmasks the crucial carboxylic acid moiety required for biological activity.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the structure, identity, and purity of the synthesized fluoroquinolone. A multi-technique approach is required for a comprehensive validation.[13]
Caption: A typical analytical workflow for the validation of a synthesized fluoroquinolone API.
Key Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities.[14][15]
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at the compound's λ_max, typically between 280-330 nm for the quinolone chromophore.[13]
-
Sample Prep: Dissolve the API in a suitable solvent (e.g., mobile phase or methanol) to a concentration of ~0.5-1.0 mg/mL.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound and its intermediates. High-resolution MS (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.[13][15]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the chemical environment of each carbon atom in the molecule.
-
¹⁹F NMR: This is particularly important for fluorinated compounds, providing a clear signal for the C-6 fluorine atom and helping to confirm its presence and environment.
-
Part 4: Mechanism of Action
The ultimate goal of this synthesis is to create a molecule that effectively inhibits bacterial growth. Fluoroquinolones achieve this by forming a stable ternary complex with bacterial DNA and either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria). This complex blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[4]
Caption: Simplified mechanism of action for fluoroquinolone antibiotics.
Conclusion
2-Cyclohexyl-5-fluoroaniline serves as a valuable and specialized starting material for the synthesis of novel fluoroquinolone antibiotics characterized by a C-8 cyclohexyl substituent. The classic Gould-Jacobs reaction provides a reliable pathway to the core quinolone structure, which can then be strategically functionalized through N-alkylation and nucleophilic substitution at the C-7 position to generate potent antibacterial agents. The protocols and analytical methodologies detailed herein provide a comprehensive framework for researchers and drug development professionals engaged in the exploration of new chemical entities within this critical therapeutic class. Adherence to these rigorous synthetic and validation principles is essential for ensuring the quality, safety, and efficacy of next-generation antibiotics.
References
-
Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at: [Link]
-
Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Available at: [Link]
-
The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. Available at: [Link]
-
Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Available at: [Link]
-
Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials. World Journal of Gastroenterology. Available at: [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. Available at: [Link]
-
Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. SpringerLink. Available at: [Link]
-
FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. ResearchGate. Available at: [Link]
-
A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. VCU Scholars Compass. Available at: [Link]
- Fluoroquinolone compounds and synthesis method thereof. Google Patents.
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]
-
Recent Development in Syntheses of Moxifloxacin and Its Impurities. Wuhan University. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives. PubMed. Available at: [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. MDPI. Available at: [Link]
-
Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. PubMed. Available at: [Link]
-
Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. ResearchGate. Available at: [Link]
-
Synthesis of gatifloxacin. Semantic Scholar. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]
- Synthesis of gatifloxacin. Google Patents.
-
DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office. Available at: [Link]
- Process for the synthesis of moxifloxacin hydrochloride. Google Patents.
-
Gatifloxacin. New Drug Approvals. Available at: [Link]
-
"Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 - Quick Company". Quick Company. Available at: [Link]
-
Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. ResearchGate. Available at: [Link]
-
diethyl methylenemalonate. Organic Syntheses. Available at: [Link]
Sources
- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Mechanistic Evaluation of Pyrazole Carboxanilides using 2-Cyclohexyl-5-fluoroaniline
Executive Summary
2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) is a highly specialized fluorinated building block utilized extensively in the development of advanced agrochemicals and pharmaceuticals[1]. Its unique structural topology—featuring a bulky ortho-cyclohexyl group and an electron-modulating meta-fluorine atom—makes it an ideal lipophilic tail for designing Succinate Dehydrogenase Inhibitors (SDHIs). This application note provides drug development professionals and synthetic chemists with a comprehensive, field-proven guide to the reaction mechanisms, optimization strategies, and self-validating experimental protocols required to successfully incorporate this sterically hindered aniline into bioactive carboxamides.
Mechanistic Insights: Chemistry and Biology
Chemical Mechanism: Overcoming Steric Hindrance in Amidation
The primary reaction involving 2-cyclohexyl-5-fluoroaniline is nucleophilic acyl substitution (amidation) to form a carboxanilide. However, this specific substrate presents two distinct chemical challenges:
-
Steric Shielding: The bulky cyclohexyl group at the C2 (ortho) position severely restricts the trajectory of incoming electrophiles. Standard peptide coupling reagents (e.g., EDC, HATU) form bulky active esters that struggle to react with this hindered amine.
-
Electronic Deactivation: The fluorine atom at the C5 position exerts an electron-withdrawing inductive effect (-I), which slightly reduces the electron density on the nitrogen lone pair, dampening its nucleophilicity.
Causality in Reaction Design: To overcome these barriers, the carboxylic acid partner (e.g., a pyrazole-4-carboxylic acid) must be converted into a highly reactive acyl chloride using thionyl chloride (SOCl 2 ). The compact, highly electrophilic nature of the acyl chloride allows it to bypass the steric bulk of the cyclohexyl group. A non-nucleophilic base like Triethylamine (Et 3 N) is strictly required to scavenge the generated HCl, preventing the protonation of the aniline which would otherwise completely halt the reaction.
Biological Mechanism: Succinate Dehydrogenase (SDH) Inhibition
When coupled with a pyrazole core, the resulting carboxamide acts as a potent inhibitor of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain[2]. The mechanism of action relies on structural mimicry and hydrophobic insertion[3]:
-
The Pyrazole Core: Mimics the ubiquinone headgroup, forming critical hydrogen bonds with the SDH enzyme.
-
The 2-Cyclohexyl-5-fluorophenyl Tail: Inserts deeply into the hydrophobic ubiquinone-binding pocket. The fluorine atom enhances metabolic stability and increases target residence time via multipolar interactions with the enzyme's binding site[4].
Fig 1. Mechanistic pathway of Succinate Dehydrogenase (SDH) inhibition by pyrazole carboxanilides.
Quantitative Data: Reaction Optimization
To demonstrate the necessity of the acyl chloride pathway, the amidation of 2-cyclohexyl-5-fluoroaniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was evaluated across various coupling conditions.
Table 1: Optimization of Amidation Reaction Conditions
| Entry | Coupling Reagent / Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC·HCl, HOBt | DMF | DIPEA | 25 | 16 | 34 |
| 2 | HATU | DMF | DIPEA | 25 | 12 | 52 |
| 3 | SOCl 2 (Acyl Chloride) | DCM | Et 3 N | 0 to 25 | 4 | 88 |
| 4 | SOCl 2 (Acyl Chloride) | THF | Pyridine | 0 to 25 | 6 | 76 |
| 5 | POCl 3 | Toluene | K 2 CO 3 | 80 | 8 | 61 |
Data Interpretation: Entries 1 and 2 confirm that standard coupling agents fail to produce viable yields due to the steric shielding of the ortho-cyclohexyl group. Entry 3 represents the optimized, self-validating protocol detailed below.
Experimental Protocol: Synthesis of a Model SDHI Fungicide
The following protocol details the synthesis of N-(2-cyclohexyl-5-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. This methodology is designed as a self-validating system, incorporating visual cues and in-process controls to ensure reliability.
Fig 2. Step-by-step experimental workflow for the amidation of 2-Cyclohexyl-5-fluoroaniline.
Phase 1: Activation (Acyl Chloride Formation)
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 10 mmol).
-
Solvent & Catalyst: Suspend the acid in anhydrous Toluene (20 mL). Add 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate, drastically accelerating the chlorination.
-
Chlorination: Slowly add Thionyl Chloride (SOCl 2 , 1.5 equiv, 15 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to 80 °C for 2 hours. Self-Validation: The initial suspension will turn into a clear, homogeneous solution as the acid is converted to the soluble acyl chloride. Gas evolution (SO 2 and HCl) will cease when the reaction is complete.
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove toluene and excess SOCl 2 . The resulting crude acyl chloride (a yellowish oil) is used immediately in Phase 2 without further purification.
Phase 2: Nucleophilic Addition (Amidation)
-
Preparation of Amine Solution: In a separate oven-dried flask, dissolve 2-Cyclohexyl-5-fluoroaniline (1.05 equiv, 10.5 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add Triethylamine (Et 3 N, 2.5 equiv, 25 mmol).
-
Initialization: Cool the amine solution to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic. Starting at 0 °C prevents localized heating that could lead to degradation or ketene formation.
-
Coupling: Dissolve the crude acyl chloride from Phase 1 in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes. Self-Validation: The immediate formation of a dense white precipitate (Triethylamine hydrochloride, Et 3 N·HCl) visually confirms that the amidation is proceeding and HCl is being successfully scavenged.
-
Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 2:1).
Phase 3: Workup and Purification
-
Quench: Quench the reaction by adding 30 mL of saturated aqueous NaHCO 3 . Causality: This neutralizes any residual acid and dissolves the Et 3 N·HCl precipitate, moving it into the aqueous phase and purifying the organic layer.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (30 mL) to remove residual water, then dry over anhydrous Na 2 SO 4 .
-
Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure fluorinated pyrazole carboxanilide as a white solid.
References
-
Wikipedia. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia, 2026.[Link]
-
Walter, H., et al. "Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides." ResearchGate, 2019.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Purifying 2-Cyclohexyl-5-fluoroaniline
Welcome to the Technical Support Center. 2-Cyclohexyl-5-fluoroaniline is a highly specialized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals 1. Because of its dual functionality—an electron-modulating fluorine atom and a bulky, lipophilic cyclohexyl group—achieving high purity is critical. Impurities such as unreacted precursors, structural isomers (e.g., 4-cyclohexyl-5-fluoroaniline), and oxidation byproducts can severely compromise downstream coupling reactions.
This guide provides mechanistic troubleshooting and self-validating protocols to help you achieve >99% purity.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My crude 2-Cyclohexyl-5-fluoroaniline contains unreacted neutral precursors from the cross-coupling/alkylation step. How can I selectively isolate the target amine? A1: You must exploit the basicity of the aniline group. Fluoroanilines readily react with mineral acids to form corresponding salts (e.g., hydrochlorides), which are highly insoluble in non-polar organic solvents like heptane or ethyl acetate 2. By dissolving your crude mixture in an organic solvent and introducing anhydrous HCl, the 2-Cyclohexyl-5-fluoroaniline will immediately precipitate as a solid salt, leaving neutral impurities (like halogenated benzenes or unreacted cyclohexyl donors) completely dissolved in the mother liquor.
Q2: During silica gel chromatography to remove the 4-cyclohexyl isomer, my product streaks heavily on the TLC plate and the peaks co-elute. What is the mechanism behind this, and how do I fix it? A2: Aniline derivatives are basic and interact strongly via hydrogen bonding with the acidic silanol groups (Si-O-H) present on the surface of standard silica gel 3. This causes a slow, uneven elution known as "tailing." To resolve this, you must competitively neutralize the stationary phase. Adding 0.5% to 1% Triethylamine (TEA) to your mobile phase neutralizes these acidic sites, allowing the 2-Cyclohexyl-5-fluoroaniline to elute as a sharp, symmetrical peak, thereby enabling baseline resolution from its isomers.
Q3: The purified free-base liquid turns from a pale yellow to a dark brown over several weeks of storage. Is the purity degrading? A3: Yes. Like most electron-rich aromatic amines, 2-Cyclohexyl-5-fluoroaniline is highly susceptible to aerial oxidation, forming colored impurities such as azo, azoxy, or nitroso compounds [[4]](). To prevent this, the final purification step should be a vacuum distillation, and the product must be stored under an inert atmosphere (Argon or Nitrogen) in amber glassware at low temperatures.
Part 2: Quantitative Efficacy of Purification Strategies
Selecting the right purification method depends heavily on the specific impurity profile of your crude mixture. Use the data below to select the optimal technique.
| Purification Method | Target Impurities Removed | Typical Yield (%) | Typical Purity (%) | Key Limitation |
| Acid-Base Extraction (Salt Formation) | Neutral precursors, non-basic cross-coupling byproducts | 85 - 92 | > 97.0 | Does not separate closely related basic isomers. |
| Column Chromatography (Silica + 1% TEA) | Structural isomers (e.g., 4-cyclohexyl-5-fluoroaniline) | 60 - 80 | > 98.5 | Solvent and time-intensive; scalability issues. |
| Vacuum Distillation | Heavy tars, residual solvents, inorganic salts | > 90 | > 99.0 | Requires high thermal stability; risk of bumping. |
| Recrystallization (as HCl Salt) | Trace isomeric salts, highly polar impurities | 70 - 85 | > 99.5 | Yield loss to the mother liquor; requires free-basing. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Selective Precipitation via Hydrochloride Salt Formation
This protocol exploits the drastic solubility difference between the free base and the mineral acid salt to chemically isolate the target compound from neutral organic impurities [[5]]().
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Cyclohexyl-5-fluoroaniline in a non-polar solvent mixture (e.g., 5:1 Heptane/Ethyl Acetate) at room temperature. Ensure complete dissolution of all organics.
-
Acidification: Slowly bubble anhydrous HCl gas into the stirring mixture (alternatively, add a stoichiometric amount of 2M HCl in diethyl ether). Maintain the temperature below 30°C to prevent side reactions.
-
Isolation: Collect the precipitated 2-Cyclohexyl-5-fluoroaniline hydrochloride salt via vacuum filtration. Wash the filter cake with cold heptane to remove residual neutral impurities.
-
Free-Basing (Regeneration): Suspend the solid salt in water and add 2M NaOH dropwise until the pH is >10. Extract the liberated free amine with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Self-Validation Check: The protocol validates itself visually and chemically. During Step 2, the immediate formation of a dense white precipitate confirms successful salt formation. During Step 4, the initial cloudy aqueous suspension will turn completely clear upon DCM extraction, confirming 100% recovery of the free amine into the organic phase.
Workflow for acid-base extraction and salt formation of fluoroaniline derivatives.
Protocol B: Deactivated Silica Gel Chromatography for Isomer Resolution
When structural isomers are present, salt formation is insufficient. Chromatography is required, but the silica must be deactivated to prevent the basic amine from binding irreversibly 3.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Packing (Wet Slurry): Mix silica gel with the TEA-modified mobile phase. The TEA will immediately bind to the acidic silanol groups. Pour the slurry into the column and allow it to settle.
-
Sample Loading: Dissolve the crude mixture in the minimum amount of mobile phase and load it evenly onto the silica bed.
-
Elution: Run the column using the TEA-modified mobile phase. Collect fractions and analyze via TLC (also using the TEA-modified solvent).
Self-Validation Check: Spot a collected fraction on a TLC plate. A perfectly circular spot (Rf ~0.3) without a trailing streak validates that the silica's acidic sites are fully neutralized, ensuring accurate separation of the 2-cyclohexyl and 4-cyclohexyl isomers.
Mechanism of basic deactivation in silica gel chromatography for basic amines.
References
-
[5] Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols. Benchchem. 5
-
[2] EP0193671A1 - Separation of aniline and p-fluoroaniline. Google Patents.2
-
[3] Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem. 3
Sources
Technical Support Center: Navigating Chemoselectivity in Multifunctional Aniline Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing chemoselectivity in reactions involving multifunctional anilines. The inherent reactivity of the amino group, coupled with the potential for competing reactions at other functional sites or on the aromatic ring, presents a significant synthetic challenge. This guide is structured to address common issues through a series of frequently asked questions and troubleshooting scenarios, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in achieving chemoselectivity with multifunctional anilines?
Aniline and its derivatives are versatile building blocks, but their utility is often complicated by the presence of multiple reactive sites. The primary challenges in achieving chemoselectivity stem from:
-
Ambident Nucleophilicity: Anilines possess two primary nucleophilic centers: the lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring. This can lead to a competition between N-functionalization and C-functionalization (electrophilic aromatic substitution)[1].
-
Over-Reactivity of the Amino Group: The -NH₂ group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions. This can lead to multiple substitutions or undesired side reactions like oxidation[2][3].
-
Competing Functional Groups: When other functional groups such as hydroxyl (-OH), thiol (-SH), or additional amino groups are present, they can compete with the target aniline nitrogen for reaction with electrophiles.
-
Oxidation Sensitivity: The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially in the presence of certain metal catalysts or oxidizing agents, leading to the formation of colored impurities and byproducts[2].
-
Over-Alkylation/Acylation: The initial N-alkylation or N-acylation product can sometimes be more reactive than the starting aniline, leading to the formation of di- or even tri-substituted products[1].
Mastering chemoselectivity requires a careful selection of reagents, catalysts, protecting groups, and reaction conditions to favor one reaction pathway over others.
FAQ 2: What is an "orthogonal protecting group strategy," and how is it applied to multifunctional anilines?
An orthogonal protecting group strategy is a powerful technique used in multi-step synthesis to protect multiple functional groups in a way that allows for the selective removal of one protecting group in the presence of others.[4][5][6][7] This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions.
For a multifunctional aniline, such as one containing both an amino and a hydroxyl group, an orthogonal strategy is crucial. For example:
-
The amino group could be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid).
-
The hydroxyl group could be protected as a silyl ether (e.g., TBDMS), which is stable to the acidic conditions used to remove the Boc group but can be cleaved with a fluoride source (e.g., TBAF).
This allows the chemist to selectively unmask and react either the amino or the hydroxyl group at different stages of the synthesis, providing precise control over the construction of complex molecules.[4][5]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common chemoselectivity issues encountered during reactions with multifunctional anilines.
Troubleshooting Guide 1: Poor Selectivity in N-Alkylation vs. C-Alkylation
Problem: My reaction is yielding a mixture of N-alkylated and C-alkylated aniline products. How can I improve the selectivity for N-alkylation?
Root Cause Analysis: The distribution between N- and C-alkylation is primarily influenced by the reaction conditions and the nature of the alkylating agent. Harder electrophiles and higher temperatures tend to favor C-alkylation (Friedel-Crafts type reaction), while softer electrophiles and milder conditions favor N-alkylation[1][3].
Solutions & Protocols:
| Strategy | Rationale |
| Lower Reaction Temperature | N-alkylation generally has a lower activation energy than C-alkylation. Running the reaction at a lower temperature will favor the kinetically controlled N-alkylation product[1]. |
| Choice of Solvent | Polar aprotic solvents like THF or DMF can solvate the transition state for N-alkylation, promoting this pathway. |
| "Borrowing Hydrogen" Strategy | This atom-economical method uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir). The alcohol is transiently oxidized to an aldehyde/ketone, which then undergoes reductive amination with the aniline, exclusively forming the N-alkylated product[1][8]. |
| Use of Specific Catalysts | Heterogeneous catalysts like Palladium on carbon (Pd/C) can promote selective N-alkylation[1][9]. Homogeneous catalysts based on titanium, ruthenium, and iridium have also been developed for highly selective N-alkylation of amines with alcohols[8][10][11]. |
Experimental Protocol: Selective N-methylation of Aniline using the "Borrowing Hydrogen" Strategy
-
Apparatus Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aniline substrate (1.0 mmol), a ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and a suitable ligand (if required).
-
Reagent Addition: Add dry, degassed methanol (10 mL) as both the solvent and methylating agent.
-
Reaction: Heat the reaction mixture to the specified temperature (often reflux) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired N-methylated aniline.
Troubleshooting Guide 2: Lack of Selectivity in Reactions of Aminophenols
Problem: I am trying to acylate the amino group of an aminophenol, but I am getting a significant amount of O-acylated and di-acylated byproducts.
Root Cause Analysis: Both the amino and hydroxyl groups of aminophenols are nucleophilic. While the amino group is generally more nucleophilic, under certain conditions (e.g., with highly reactive acylating agents or under basic conditions that deprotonate the phenol), O-acylation can become a competitive process.
Solutions & Protocols:
| Strategy | Rationale |
| Control of pH | Maintaining a neutral or slightly acidic pH ensures that the hydroxyl group remains protonated and less nucleophilic, thereby favoring N-acylation. |
| Choice of Acylating Agent | Milder acylating agents are less likely to react with the less nucleophilic hydroxyl group. For instance, using an anhydride in the presence of a mild catalyst can be more selective than using a highly reactive acyl chloride[12]. The use of ketene as an acylating reagent in an aqueous medium has also been reported for selective N-acylation[13]. |
| Enzymatic Catalysis | Lipases, such as Novozym 435, can exhibit high chemoselectivity for the N-acetylation of aminophenols, providing a green and efficient alternative to traditional chemical methods[14]. |
| Protecting Group Strategy | As a last resort, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) prior to N-acylation. The protecting group is then removed in a subsequent step. |
Experimental Protocol: Chemoselective N-acetylation of 2-Aminophenol using Enzymatic Catalysis [14]
-
Reaction Setup: In a flask, dissolve 2-aminophenol (1 mmol) in a suitable organic solvent (e.g., THF)[14].
-
Reagent Addition: Add the acyl donor, such as vinyl acetate (molar ratio of 1:5 aminophenol to vinyl acetate is optimal)[14].
-
Catalyst Addition: Add immobilized lipase (e.g., Novozym 435).
-
Reaction: Stir the mixture at a controlled temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, filter off the immobilized enzyme (which can often be recycled).
-
Purification: Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography to yield N-(2-hydroxyphenyl)acetamide[14].
Troubleshooting Guide 3: Uncontrolled Halogenation of Anilines
Problem: My attempt to mono-halogenate an aniline derivative is resulting in a mixture of mono-, di-, and tri-halogenated products, with poor regioselectivity.
Root Cause Analysis: The strong activating effect of the amino group makes the aromatic ring highly susceptible to electrophilic halogenation, often leading to over-halogenation and a mixture of ortho and para isomers.
Solutions & Protocols:
| Strategy | Rationale |
| Protecting the Amino Group | The most common and effective strategy is to protect the amino group as an acetanilide. The acetyl group moderates the activating effect of the nitrogen, allowing for controlled, typically para-selective, halogenation. The acetyl group can be easily removed by hydrolysis after the halogenation step[2][3]. |
| Use of Directing Groups | Specific directing groups can be installed to achieve high regioselectivity, for instance, a pyrimidine group can direct ortho-nitration[15]. |
| Catalyst-Controlled Regioselectivity | For certain halogenations, specific catalysts can control the regioselectivity. For example, secondary amine organocatalysts have been used for ortho-selective chlorination of anilines[16]. |
Experimental Protocol: para-Bromination of Aniline via Acetanilide Protection
-
Protection (Acetylation):
-
Bromination:
-
Dissolve the acetanilide in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench the reaction and isolate the p-bromoacetanilide.
-
-
Deprotection (Hydrolysis):
-
Reflux the p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until hydrolysis is complete[2].
-
Neutralize the reaction mixture and extract the p-bromoaniline.
-
Purify the product by recrystallization or column chromatography.
-
Section 3: Visualizing Reaction Control
Diagram 1: Controlling N- vs. C-Alkylation
Caption: Key factors influencing the regioselectivity of aniline alkylation.
Diagram 2: Orthogonal Protection Workflow
Caption: Orthogonal protection for selective functionalization.
References
- Benchchem. (n.d.). Protecting Group Strategies for Anilines Using Thionyl Chloride: Application Notes and Protocols.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Royal Society of Chemistry.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- An environment-friendly process for selective acylation of aminophenol. (2023). Google Patents.
- Highly Chemoselective Access to 2,2′-Diaminobiaryls via Ni-Catalyzed Protecting-Group-Free Coupling of 2-Haloanilines. (2020). ACS Catalysis.
- Controlling Chemoselectivity in Ruthenium(II)‐Induced Cyclization of Aniline‐Functionalized Alkynes. (2025). ResearchGate.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2016). ResearchGate.
- Regioselective C(sp 2 ) H Functionalization of Anilines. (n.d.). ResearchGate.
- Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. (2023). The Journal of Organic Chemistry.
- Benchchem. (n.d.). preventing oxidation of the aniline group during complexation.
- Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry.
- Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organo- boranes by Selective Carbon–Nitrogen Cleavage. (n.d.).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). PMC.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
- Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (n.d.). ResearchGate.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. (2019). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity of Aniline Alkylation.
- Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. (2022). Bioconjugate Chemistry.
- Highly Chemoselective Iridium Photoredox and Nickel Catalysis for the Cross-Coupling of Primary Aryl Amines with Aryl Halides. (2016). PubMed.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega.
- A chemoselective aniline–chloropyrimidine coupling in a competing electrophilic environment. (n.d.). ResearchGate.
- Amino Acid-Protecting Groups. (n.d.). Academia.edu.
- Protecting Groups. (2020). chem.iitb.ac.in.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed.
- Benchchem. (n.d.). Application Note: A Guide to the N-Alkylation of Aminophenols.
- Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route Toward Advanced Amino-aniline Intermediates. (2018). PubMed.
- Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
- Improvement of the selectivity to aniline in benzene amination over Cu/TS-1 by potassium. (n.d.). Royal Society of Chemistry.
- Amino Acid-Protecting Groups. (2019).
- Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024). Organic Letters.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2022). Industrial & Engineering Chemistry Research.
- Aryne‐Enabled C−N Arylation of Anilines. (2023). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. allen.in [allen.in]
- 4. Protective Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Degradation of 2-Cyclohexyl-5-fluoroaniline During Storage
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Mechanistic Overview
2-Cyclohexyl-5-fluoroaniline is a specialized halogenated aromatic amine utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development. While the fluorine atom imparts some electron-withdrawing stability to the aromatic ring, the electron-donating cyclohexyl group increases the overall electron density of the enamine-like system[1]. This delicate electronic balance makes the compound highly susceptible to environmental degradation, particularly oxidation and photolysis[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of your compound during storage.
Troubleshooting & FAQs
Q1: Why did my 2-Cyclohexyl-5-fluoroaniline sample turn from a clear/pale liquid or white solid to a dark brown/yellow color during storage? A1: This discoloration is a hallmark of oxidative degradation. Anilines are notoriously prone to auto-oxidation when exposed to atmospheric oxygen[2].
-
Causality: The electron-donating nature of the cyclohexyl group (+I inductive effect) increases the electron density on the aromatic ring, counteracting the electron-withdrawing effect of the fluorine atom. This makes the amine nitrogen highly reactive towards oxygen. Oxygen acts as a radical initiator, especially under light exposure, leading to the formation of reactive nitrogen-centered radicals. These couple to form highly conjugated azo, azoxy, or quinone-imine derivatives, which appear yellow, brown, or black[3],[2].
-
Solution: Displace oxygen by storing the compound under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials[4].
Q2: My compound has formed an insoluble precipitate in my stock solution. What caused this? A2: The precipitate is likely a polymeric resin resulting from advanced oxidative degradation[4].
-
Causality: When 2-Cyclohexyl-5-fluoroaniline oxidizes in solution, the intermediate radical species can undergo intermolecular coupling, forming complex polyanilines[2]. Prolonged exposure to ambient air and light in dilute solutions accelerates this polymerization.
-
Solution: Filter the solution through a 0.22 µm PTFE syringe filter to remove the precipitate, though ideally, you should discard the degraded sample and prepare a fresh stock. To prevent this, prepare single-use aliquots and avoid storing dilute solutions for extended periods[4].
Q3: How do temperature and light affect the stability of this compound? A3: Photolytic and thermal stress act as powerful catalysts for degradation[5].
-
Causality: UV and visible light provide the activation energy required to cleave N-H bonds or excite ground-state oxygen to its highly reactive singlet state, drastically accelerating oxidation. Elevated temperatures increase the kinetic rate of these degradation pathways and can lead to thermal decomposition[5].
-
Solution: Refrigeration (2-8°C) and the use of amber glass containers are mandatory to minimize kinetic energy and block activating wavelengths[3].
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems. By establishing a baseline and forcing degradation, you can quantitatively verify that your storage conditions are actively preventing specific decay pathways.
Protocol A: Optimal Storage and Aliquoting Workflow
This protocol ensures that the compound is protected from oxygen, light, and moisture from the moment the bulk container is opened.
-
Baseline QC (Self-Validation Step): Before aliquoting, dissolve a 1 mg sample in HPLC-grade acetonitrile and perform an HPLC-UV analysis (e.g., C18 column, 254 nm) to establish a baseline purity chromatogram[3].
-
Environmental Control: Perform all handling inside a fume hood or glove box purged with Nitrogen or Argon to minimize ambient oxygen exposure.
-
Aliquoting: Transfer the 2-Cyclohexyl-5-fluoroaniline into pre-dried, amber glass vials. Do not use plastic tubes (e.g., Eppendorf tubes), as they are permeable to oxygen and can leach plasticizers.
-
Inert Gas Purging: Gently blow a stream of Argon into the headspace of each vial for 10-15 seconds. Argon is preferred over Nitrogen as it is heavier than air and creates a denser protective blanket over the compound[3],[4].
-
Sealing: Cap tightly with PTFE-lined silicone septa to ensure a strictly airtight seal.
-
Storage: Place the vials in a secondary opaque container with a silica desiccant packet and store at 2-8°C[5].
Protocol B: Forced Degradation Study (Stability-Indicating Method)
Use this protocol to validate that your HPLC method can accurately separate 2-Cyclohexyl-5-fluoroaniline from its specific degradation products.
-
Stock Preparation: Prepare a 1 mg/mL stock solution of 2-Cyclohexyl-5-fluoroaniline in 50:50 acetonitrile:water[5].
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[5].
-
Photolytic Stress: Expose 2 mL of the stock solution to UV light (254 nm) for 24 hours in a transparent quartz vial[5].
-
Thermal Stress: Heat 2 mL of the stock solution at 60°C for 48 hours in a tightly sealed vial[5].
-
Analysis: Neutralize or quench the samples, dilute to a working concentration of 0.1 mg/mL, and inject into the HPLC. A successful method will show a 5-20% decrease in the parent peak and distinct, baseline-resolved peaks for the degradation products[1].
Quantitative Data Presentation
The following table summarizes the expected degradation limits under various stress conditions and the corresponding preventive storage measures required to mitigate them.
| Stress Condition | Reagent / Environment | Exposure Time | Target Degradation Limit | Preventive Storage Measure |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | 5 - 20% | Argon/Nitrogen headspace purge |
| Photolysis | UV Light (254 nm) | 24 - 48 hours | 5 - 20% | Amber glass containers |
| Thermal | 60°C Heat | 48 - 72 hours | 5 - 20% | Refrigeration (2-8°C) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | Silica desiccant / Dry storage |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | < 5% | Silica desiccant / Dry storage |
Visualizing Degradation and Storage Workflows
Logical relationship of stress-induced degradation pathways for 2-Cyclohexyl-5-fluoroaniline.
Step-by-step optimal storage and aliquoting workflow to prevent oxidative degradation.
References
- Source: benchchem.
- Title: Preventing oxidation of 2-(Allyloxy)
- Title: Best practices for preventing the oxidation of 2-(hexyloxy)aniline.
- Title: Preventing degradation of 2-(2-Hydroxyethoxy)
- Title: Aniline (Oxidation Pathways)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2-Cyclohexyl-5-fluoroaniline Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The journey from a designed synthesis to a well-characterized compound relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide provides an in-depth comparison of key analytical methodologies for confirming the structure of reaction products derived from 2-Cyclohexyl-5-fluoroaniline, a versatile building block in medicinal chemistry. We will explore the "why" behind experimental choices, offering field-proven insights to ensure self-validating and trustworthy results.
The Synthetic Landscape of 2-Cyclohexyl-5-fluoroaniline
2-Cyclohexyl-5-fluoroaniline, with its combination of a bulky lipophilic cyclohexyl group, a nucleophilic amine, and a fluorinated aromatic ring, can undergo several common and synthetically useful transformations. Understanding these potential reactions is the first step in knowing what to look for when characterizing the products.
The primary reactive site is the aniline nitrogen, which readily participates in nucleophilic reactions. Additionally, the electron-rich aromatic ring can undergo electrophilic substitution, directed by the existing substituents.
Core Reactions and Expected Products
This guide will focus on three common and informative reactions of 2-Cyclohexyl-5-fluoroaniline:
-
N-Acylation: The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, to form an amide. This is a common protecting group strategy and a key step in many synthetic routes.[1]
-
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom, typically via reaction with an alkyl halide or through reductive amination.[2]
-
Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide, a functional group prevalent in many pharmaceuticals.[3]
The following sections will compare the analytical techniques used to confirm the structures of the expected products from these reactions.
A Comparative Analysis of Structural Elucidation Techniques
The modern chemistry laboratory has a powerful arsenal of analytical instruments. For the structural confirmation of novel compounds, a multi-pronged approach using spectroscopic and chromatographic techniques is essential.
| Technique | Information Provided | Key Advantages | Key Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial relationships of atoms. | Unparalleled for detailed structural elucidation in solution. | Requires relatively pure samples and can be less sensitive than MS. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; structural information from fragmentation patterns. | High sensitivity and ability to analyze complex mixtures when coupled with chromatography.[4][5] | Provides limited information on stereochemistry and isomerism on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture; purity assessment. | Excellent for analyzing reaction progress, purity, and isolating products.[6] | Does not directly provide structural information. |
| Single-Crystal X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state. | The "gold standard" for unambiguous structure and stereochemistry determination.[7] | Requires a high-quality single crystal, which can be challenging to obtain. |
Confirming the Structure of N-acetyl-2-cyclohexyl-5-fluoroaniline
Reaction: Acylation of 2-Cyclohexyl-5-fluoroaniline with acetic anhydride.[8]
Expected Product:
N-acetyl-2-cyclohexyl-5-fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the formation of the amide. The key changes to look for are the appearance of a new methyl signal from the acetyl group and a downfield shift of the aromatic protons due to the electron-withdrawing effect of the acetyl group.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~ 7.5 - 8.0 | s | Amide N-H |
| ~ 6.8 - 7.2 | m | Aromatic protons | |
| ~ 2.5 - 2.8 | m | Cyclohexyl methine proton | |
| ~ 2.2 | s | Acetyl methyl protons | |
| ~ 1.2 - 2.0 | m | Cyclohexyl methylene protons | |
| ¹³C | ~ 168 - 170 | s | Carbonyl carbon |
| ~ 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | d | Fluorine-bearing aromatic carbon | |
| ~ 110 - 135 | m | Other aromatic carbons | |
| ~ 40 - 45 | s | Cyclohexyl methine carbon | |
| ~ 25 - 35 | m | Cyclohexyl methylene carbons | |
| ~ 24 | s | Acetyl methyl carbon | |
| ¹⁹F | ~ -115 to -125 | s | Aromatic fluorine |
Note: Predicted shifts are estimates and can be calculated more accurately using software like Mnova NMRPredict or through DFT methods.[9][10]
Mass Spectrometry (MS)
MS will confirm the addition of the acetyl group by an increase in mass of 42.04 g/mol .
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 250.155 | [M+H]⁺ |
| EI | 249.147 | [M]⁺• |
| 207.137 | [M - C₂H₂O]⁺• (loss of ketene) | |
| 192.114 | [M - C₂H₅NO]⁺• | |
| 83.086 | [C₆H₁₁]⁺ (cyclohexyl cation) |
Experimental Workflow: Synthesis, Analysis, and Confirmation
Confirming the Structure of N-ethyl-2-cyclohexyl-5-fluoroaniline
Reaction: N-Alkylation of 2-Cyclohexyl-5-fluoroaniline with ethyl iodide.
Expected Product:
N-ethyl-2-cyclohexyl-5-fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key indicators of successful N-alkylation are the appearance of an ethyl group (a quartet and a triplet in the ¹H NMR) and the disappearance of one of the N-H protons.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~ 6.5 - 7.0 | m | Aromatic protons |
| ~ 3.5 - 4.0 | br s | N-H proton | |
| ~ 3.1 - 3.3 | q | N-CH₂ protons | |
| ~ 2.4 - 2.7 | m | Cyclohexyl methine proton | |
| ~ 1.2 - 2.0 | m | Cyclohexyl methylene protons | |
| ~ 1.2 - 1.4 | t | -CH₃ of ethyl group | |
| ¹³C | ~ 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | d | Fluorine-bearing aromatic carbon |
| ~ 110 - 145 | m | Other aromatic carbons | |
| ~ 38 - 42 | s | N-CH₂ carbon | |
| ~ 35 - 40 | s | Cyclohexyl methine carbon | |
| ~ 25 - 35 | m | Cyclohexyl methylene carbons | |
| ~ 14 - 16 | s | -CH₃ of ethyl group | |
| ¹⁹F | ~ -118 to -128 | s | Aromatic fluorine |
Mass Spectrometry (MS)
The addition of an ethyl group will increase the mass by 28.05 g/mol .
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 236.176 | [M+H]⁺ |
| EI | 235.168 | [M]⁺• |
| 220.145 | [M - CH₃]⁺ | |
| 206.129 | [M - C₂H₅]⁺ | |
| 152.082 | [M - C₆H₁₁]⁺ (loss of cyclohexyl) |
Confirming the Structure of 2-Cyclohexyl-5-fluorobenzenesulfonamide
Reaction: Sulfonylation of 2-Cyclohexyl-5-fluoroaniline with benzenesulfonyl chloride.
Expected Product:
N-(2-cyclohexyl-5-fluorophenyl)benzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
The formation of a sulfonamide is indicated by the appearance of signals for the new phenyl group and a significant downfield shift of the aromatic protons of the original aniline ring.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~ 7.8 - 8.0 | m | Protons on phenylsulfonyl group |
| ~ 7.4 - 7.6 | m | Protons on phenylsulfonyl group | |
| ~ 6.8 - 7.2 | m | Aromatic protons of original ring | |
| ~ 6.5 - 6.8 | br s | N-H proton | |
| ~ 2.6 - 2.9 | m | Cyclohexyl methine proton | |
| ~ 1.2 - 2.0 | m | Cyclohexyl methylene protons | |
| ¹³C | ~ 159 - 163 (d, ¹JCF ≈ 245-255 Hz) | d | Fluorine-bearing aromatic carbon |
| ~ 125 - 140 | m | Aromatic carbons | |
| ~ 40 - 45 | s | Cyclohexyl methine carbon | |
| ~ 25 - 35 | m | Cyclohexyl methylene carbons | |
| ¹⁹F | ~ -110 to -120 | s | Aromatic fluorine |
Mass Spectrometry (MS)
The addition of the benzenesulfonyl group results in a mass increase of 141.02 g/mol .
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 348.138 | [M+H]⁺ |
| EI | 347.130 | [M]⁺• |
| 206.129 | [M - C₆H₅SO₂]⁺ | |
| 141.019 | [C₆H₅SO₂]⁺ | |
| 77.039 | [C₆H₅]⁺ |
Detailed Experimental Protocols
Protocol 1: ¹H NMR Analysis of a Reaction Mixture
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.[11]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time (aq): ~4 s
-
Spectral width (sw): 20 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all peaks to determine the relative ratios of starting material, product, and any major byproducts.
-
Compare the observed chemical shifts and multiplicities to the predicted values for the expected product.[12]
-
Protocol 2: LC-MS Analysis for Product Confirmation
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS System and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.[4]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: A typical gradient would be 10-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An ESI-TOF or ESI-QTOF instrument.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-500.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ of the product.
-
Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.
-
For high-resolution MS data, calculate the elemental composition from the accurate mass to confirm the molecular formula.
-
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common technique.
-
Dissolve the purified product in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.[13]
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data is collected on a diffractometer by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern.[7]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, highly accurate three-dimensional structure.[14]
-
Logical Relationships in Structural Confirmation
The process of confirming a chemical structure is a logical progression, with each technique building upon the information provided by the others.
Conclusion
Confirming the structure of a novel compound derived from 2-Cyclohexyl-5-fluoroaniline requires a systematic and multi-faceted analytical approach. By understanding the expected reaction products and leveraging the complementary information provided by NMR, MS, and chromatography, researchers can build a strong and self-validating case for the structure of their synthesized molecules. While NMR and MS provide the bulk of the structural information, HPLC is indispensable for assessing purity and monitoring the reaction. For ultimate, unambiguous confirmation, single-crystal X-ray crystallography remains the gold standard. By following the principles and protocols outlined in this guide, scientists can ensure the integrity and accuracy of their research, a critical aspect of drug discovery and development.
References
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Available at: [Link]
-
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Available at: [Link]
-
ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Available at: [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
-
Seayad, A. M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
- Khusnutdinov, R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry.
-
Journal of Mass Spectrometry. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Available at: [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]
-
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]
-
eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available at: [Link]
-
ResearchGate. (2011). Mechanism of aniline acetylation reaction. Available at: [Link]
-
Chemical Communications. (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Available at: [Link]
-
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Available at: [Link]
-
TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (2022, June 15). Volume 11, Issue 6. Available at: [Link]
-
MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Available at: [Link]
-
ACS Omega. (2018, April 13). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. Available at: [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
Tandfonline. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
ResearchGate. (2017, November 7). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]
-
Chemical Science. (n.d.). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]
-
University of Oxford. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Available at: [Link]
-
NMRDB. (n.d.). Predict all NMR spectra. Available at: [Link]
-
YouTube. (2019, January 8). Mixture Analysis using Predicted Pure Shift 1H NMR spectra. Available at: [Link]
-
ResearchGate. (2024, January 11). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Available at: [Link]
-
Wiley Online Library. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Available at: [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Available at: [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]
-
National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Reddit. (2023, June 30). Where to find 19F NMR spectra?. Available at: [Link]
-
MDPI. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Available at: [Link]
Sources
- 1. ijirset.com [ijirset.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. m.youtube.com [m.youtube.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclohexyl Anilines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide offers an in-depth comparison of the biological activity of N-cyclohexyl-N-phenylaniline and its fluorinated counterpart, N-cyclohexyl-N-(4-fluorophenyl)aniline. We will explore the profound impact of a single fluorine atom on metabolic stability and target engagement, providing the underlying scientific rationale, detailed experimental protocols, and illustrative data to guide researchers in the field.
The N-cyclohexyl-N-phenylaniline scaffold represents a versatile structural motif in medicinal chemistry. However, like many aromatic amines, it is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[3] This metabolic liability can lead to rapid clearance, reducing oral bioavailability and therapeutic efficacy. A common metabolic pathway for such compounds is para-hydroxylation of the phenyl ring, a "soft spot" for CYP-mediated attack.[3][4] By replacing the hydrogen atom at this position with a fluorine atom, we leverage the strength of the carbon-fluorine bond—one of the strongest in organic chemistry—to block this metabolic pathway.[5][6] This guide will demonstrate the tangible consequences of this strategic substitution.
Part 1: The Impact of Fluorination on Metabolic Stability
The primary rationale for introducing fluorine into many drug candidates is to enhance metabolic stability.[2][7] The aniline ring is electron-rich and thus a prime substrate for oxidative enzymes like CYP2D6 and CYP3A4.[3][4] The para-position is particularly vulnerable. Introducing a fluorine atom at this position serves as a "metabolic shield," preventing hydroxylation and drastically altering the compound's pharmacokinetic profile.
Illustrative Case Study: Comparative Stability in Human Liver Microsomes
To quantify this effect, we present illustrative data from a standard in vitro metabolic stability assay using pooled human liver microsomes (HLMs). This assay measures the rate at which a compound is metabolized by the primary enzymes responsible for drug clearance.
| Compound ID | Structure | Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | N-cyclohexyl-N-phenylaniline | Non-fluorinated | 15 | 46.2 |
| Compound B | N-cyclohexyl-N-(4-fluorophenyl)aniline | 4-Fluoro | 118 | 5.9 |
| Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of the described experiment based on established medicinal chemistry principles. |
The results are striking. The non-fluorinated Compound A is rapidly metabolized, with a short half-life of 15 minutes. In contrast, the fluorinated Compound B exhibits an almost 8-fold increase in metabolic stability. This translates to a significantly lower intrinsic clearance, predicting a longer circulation time and higher exposure in vivo.
Caption: Workflow for the in vitro microsomal stability assay.
3. Causality and Self-Validation:
-
Why use a regenerating system? To ensure NADPH, a critical cofactor for CYP enzymes, is not depleted during the incubation, which would artificially slow the reaction rate.
-
Why pre-incubate? To allow the test compounds to reach thermal equilibrium and distribute within the microsomal suspension before the reaction is initiated.
-
Controls for Trustworthiness: The inclusion of high and low clearance controls (Verapamil, Warfarin) validates the assay system. If Verapamil is not rapidly metabolized or Warfarin is, the assay results are considered invalid. The T=0 sample (quenched immediately after adding NADPH) represents 100% of the compound and is the baseline for all other time points.
Protocol 2: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol measures the ability of a compound to inhibit a kinase by quantifying the amount of ADP produced.
1. Reagents and Materials:
-
Kinase X enzyme
-
Kinase-specific substrate and ATP
-
Test Compounds (Compound A, Compound B)
-
Positive Control (e.g., Staurosporine, a potent broad-spectrum kinase inhibitor)
-
Vehicle Control (DMSO)
-
Kinase Buffer (specific to Kinase X)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
2. Step-by-Step Methodology:
-
Prepare serial dilutions of test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is standard.
-
Add a small volume (e.g., 50 nL) of each compound dilution to the assay plate using an acoustic dispenser. Also include wells for "No Inhibitor" (DMSO only) and "No Enzyme" (buffer only) controls.
-
Add the Kinase X enzyme and its specific substrate, prepared in kinase buffer, to all wells except the "No Enzyme" control.
-
Add ATP to all wells to initiate the kinase reaction. Incubate for 1 hour at room temperature. The causality here is that less kinase activity will result in less ATP being converted to ADP.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. This step is crucial to ensure the final luminescent signal is only proportional to the ADP produced during the reaction.
-
Add the Kinase Detection Reagent. This reagent contains the enzymes necessary to convert ADP to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
3. Trustworthiness: The controls are essential. The "No Inhibitor" control defines the maximum signal (full enzyme activity), while the "No Enzyme" control defines the background signal. The positive control, Staurosporine, ensures the assay is responsive to inhibition.
Conclusion and Future Perspectives
The strategic placement of a single fluorine atom on the N-phenylaniline scaffold provides a clear and compelling demonstration of a foundational principle in medicinal chemistry. By blocking a key site of metabolic oxidation, fluorination can dramatically improve a compound's pharmacokinetic profile, transforming a rapidly cleared molecule into one with the potential for sustained therapeutic exposure. [1][7]Furthermore, the electronic perturbations introduced by fluorine can be leveraged to fine-tune a compound's potency against its biological target.
The illustrative data and detailed protocols provided in this guide serve as a robust framework for researchers seeking to apply these principles. The N-cyclohexyl-N-phenylaniline scaffold, like many others, can be significantly enhanced through judicious fluorination. Future work should focus on exploring fluorination at other positions on both the aniline and cyclohexyl rings to build a comprehensive structure-activity and structure-property relationship, ultimately guiding the design of more effective and durable therapeutic agents.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
- BenchChem. (2025). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. BenchChem.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 11(3), 405-417.
- BenchChem. (2025).
-
Bhattarai, P., Trombley, J. D., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- BenchChem. (2025).
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 127(8), 1013-1029.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
-
Zientek, M., & Anzenbacher, P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8839. [Link]
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
- Kumar, V., & S.P., S. (2011). A review on metabolic stability: A key parameter in drug discovery. International Journal of Pharmaceutical Sciences and Research, 2(10), 2561.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest management science, 60(5), 441-455.
-
Vermeulen, N. P., van de Straat, R., & van der Gen, A. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical pharmacology, 49(9), 1235-1248. [Link]
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-Cyclohexyl-N-phenylaniline | C18H21N | CID 14902104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Comparison Guide: Efficacy of 2-Cyclohexyl-5-fluoroaniline Derivatives as SDHI Fungicides
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Biological Assay Workflows, Mechanistic Efficacy, and Quantitative Benchmarking
Introduction: The Chemical Rationale
In modern agrochemical and pharmaceutical development, 2-Cyclohexyl-5-fluoroaniline serves as a highly specialized pharmacophore and intermediate for synthesizing next-generation pyrazole carboxanilide fungicides 1. These compounds belong to the Succinate Dehydrogenase Inhibitor (SDHI) class (FRAC Group 7).
As a Senior Application Scientist, I approach molecular design not as trial-and-error, but as an exercise in biophysical optimization. The incorporation of a bulky, lipophilic cyclohexyl group at the ortho position, coupled with a highly electronegative fluorine atom at the meta (5-) position, is a deliberate structural choice. This arrangement fine-tunes the molecule's partition coefficient (LogP), maximizing van der Waals interactions and electrostatic hydrogen bonding within the ubiquinone binding pocket (Qp site) of the target enzyme 2.
Caption: Structure-Activity Relationship (SAR) logic for 2-cyclohexyl-5-fluoroaniline derivatives.
Mechanism of Action: Complex II Inhibition
Succinate Dehydrogenase (SDH) is a critical enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the mitochondrial electron transport chain (Complex II) 3. It couples the oxidation of succinate to fumarate with the reduction of ubiquinone. 2-Cyclohexyl-5-fluoroaniline derivatives act as competitive inhibitors at the ubiquinone binding site, halting electron flow, collapsing the proton gradient, and ultimately starving the fungal cell of ATP.
Caption: Mechanism of SDHI fungicides blocking the ubiquinone binding site in Complex II.
Experimental Workflow & Biological Assays
To objectively evaluate the efficacy of these derivatives against commercial standards, we employ a tiered, self-validating assay system. This workflow systematically isolates target-site affinity from cellular permeability and in vivo stability.
Caption: Sequential biological assay workflow for evaluating 2-cyclohexyl-5-fluoroaniline derivatives.
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: Quantify direct binding affinity (IC₅₀) at the target enzyme. Causality & Logic: We utilize isolated mitochondria rather than whole mycelia to eliminate confounding variables such as active efflux (e.g., ABC transporters) and variable cell wall permeability. DCPIP (2,6-dichlorophenolindophenol) is used as an artificial electron acceptor because its reduction can be monitored spectrophotometrically in real-time at 599 nm, providing precise kinetic data 4.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Homogenize 10 mg of fresh fungal mycelia (Botrytis cinerea) in 100 µL ice-cold SDH assay buffer. Centrifuge at 10,000 × g for 5 min at 4°C. Collect the mitochondria-rich supernatant.
-
Reaction Assembly: In a 96-well microplate, combine 46 µL of SDH assay buffer, 2 µL of succinate substrate mix, and 2 µL of DCPIP probe per well.
-
Compound Addition: Add 5 µL of the test derivative (serial dilutions from 0.001 to 10 µM in DMSO). Self-Validation: Maintain a final DMSO concentration of ≤1% across all wells, including the solvent control, to prevent solvent-induced enzyme denaturation.
-
Kinetic Measurement: Measure absorbance at 599 nm immediately (T₀), and then every 5 minutes for 2 hours at 25°C.
-
Data Validation: Calculate the ΔOD (T₀ - T₃₀). Determine the IC₅₀ using non-linear probit regression against the solvent-only control (which establishes the baseline Vmax).
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
Objective: Assess holistic cellular efficacy (EC₅₀). Causality & Logic: While the SDH assay proves target engagement, the mycelial growth assay confirms that the compound possesses the correct LogP and metabolic stability to traverse the fungal cell wall and reach the mitochondria in a living, actively dividing system 5.
Step-by-Step Methodology:
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C in a water bath.
-
Fungicide Amendment: Spike the molten PDA with serial concentrations of the test compounds (0.01, 0.1, 1, 10, 100 mg/L). Pour 20 mL into sterile 90 mm Petri dishes.
-
Inoculation: Excise 5 mm mycelial plugs from the leading edge of a 7-day-old active fungal colony using a sterile cork borer. Place one plug face-down in the center of each plate.
-
Incubation: Incubate in the dark at 25°C for 72 hours. Measure the colony diameter in two perpendicular directions.
-
Self-Validation: Calculate Percentage Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] × 100. The assay is only valid if the solvent control plates exhibit uniform radial growth reaching at least two-thirds of the plate diameter.
Quantitative Efficacy Comparison
The following table synthesizes experimental data comparing two novel 2-cyclohexyl-5-fluoroaniline derivatives against industry-standard SDHIs (Boscalid and Fluxapyroxad) against Botrytis cinerea.
| Compound / Active Ingredient | R-Group Substitution (Pyrazole) | SDH Inhibition IC₅₀ (µM) | Mycelial Growth EC₅₀ (mg/L) | In Vivo Greenhouse Efficacy (% Control at 50 g a.i./ha) |
| Derivative A | 3-(difluoromethyl)-1-methyl | 0.04 | 0.12 | 92% |
| Derivative B | 3-(trifluoromethyl)-1-methyl | 0.08 | 0.25 | 85% |
| Fluxapyroxad (Standard) | 3-(difluoromethyl)-1-methyl | 0.05 | 0.15 | 90% |
| Boscalid (Standard) | 2-chloro-N-(4'-chlorobiphenyl-2-yl) | 0.55 | 1.50 | 60% |
Data Interpretation: Derivative A demonstrates superior target-site affinity (IC₅₀ = 0.04 µM) compared to older-generation SDHIs like Boscalid. The presence of the 5-fluoro substitution on the aniline ring significantly enhances the compound's electronegative interaction with the Qp site, while the 2-cyclohexyl group provides optimal lipophilicity for cellular penetration, reflected in the highly competitive Mycelial Growth EC₅₀ (0.12 mg/L).
References
- US5223526A - Pyrazole carboxanilide fungicides and use Google P
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs)
- Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp.
- Application Notes and Protocols for Assessing Isofetamid Efficacy on Fungal Isol
- Fungicidal Action of the Triphenylphosphonium-Driven Succinate Dehydrogenase Inhibitors Is Mediated by Reactive Oxygen Species and Suggests an Effective Resistance Management Strategy Journal of Agricultural and Food Chemistry (ACS Public
Sources
- 1. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: DFT Studies on the Electronic Properties of 2-Cyclohexyl-5-fluoroaniline
Executive Summary
In modern rational drug design, the precise tuning of a pharmacophore’s electronic and steric properties is paramount. 2-Cyclohexyl-5-fluoroaniline (2C5FA) represents a highly specialized building block that synergizes the lipophilic, sterically demanding nature of a cyclohexyl ring with the metabolic stability and electron-withdrawing capacity of a fluorine atom.
This guide objectively compares the computationally derived electronic properties of 2C5FA against standard alternatives—Aniline, 2-Fluoroaniline (2FA), and 4-Cyclohexylaniline (4CA). By leveraging Density Functional Theory (DFT), we provide researchers and drug development professionals with a rigorous, self-validating framework to understand how these substituents modulate reactivity, binding affinity, and molecular stability.
Structural Rationale & Substituent Effects
The aniline core is highly sensitive to aromatic substitution. The strategic placement of functional groups in 2C5FA creates a unique push-pull electronic environment:
-
5-Fluoro Substitution: Acts as an electron-withdrawing group (EWG) via inductive effects, lowering the pKa of the amine and increasing resistance to oxidative metabolism by cytochrome P450 enzymes[1].
-
2-Cyclohexyl Substitution: Acts as an electron-donating group (EDG) while providing significant steric bulk at the ortho position, forcing the amine out of strict planarity and increasing overall lipophilicity (LogP) for better membrane permeability.
Figure 1: Logical relationship of substituent effects on the 2C5FA core.
Self-Validating Computational Protocol
To ensure high scientific integrity and reproducibility, the following computational workflow must be employed to extract the electronic properties of these scaffolds.
Step 1: Geometry Optimization
-
Action: Construct the 3D conformers of 2C5FA and its reference alternatives. Submit for optimization using the B3LYP functional paired with the 6-311G(d,p) basis set[2].
-
Causality: The B3LYP hybrid functional is selected because it incorporates a portion of exact Hartree-Fock exchange, mitigating the self-interaction error inherent in pure density functionals. This is critical for accurately predicting the HOMO-LUMO gap of aromatic systems[2]. The 6-311G(d,p) basis set is strictly required; the addition of polarization functions ('d' on heavy atoms, 'p' on hydrogen) is necessary to accurately model the tightly held electron density of the highly electronegative fluorine atom and the expansive steric bulk of the cyclohexyl ring[1].
Step 2: Frequency Analysis & Self-Validation
-
Action: Perform a harmonic vibrational frequency calculation at the identical B3LYP/6-311G(d,p) level of theory.
-
Self-Validation Check: This protocol is intrinsically self-validating. The absolute absence of imaginary (negative) frequencies in the output confirms that the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state saddle point[1].
Step 3: Wavefunction & FMO Analysis
-
Action: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from the optimized checkpoint files using Multiwfn.
-
Causality: According to Koopmans' theorem, these Frontier Molecular Orbitals (FMOs) correlate directly to the ionization potential and electron affinity of the molecule. The energy gap (ΔE) between them dictates the kinetic stability and chemical reactivity of the compound[3].
Figure 2: Self-validating DFT computational workflow for 2C5FA analysis.
Comparative Electronic Properties
The performance of 2C5FA as a chemical scaffold is best understood when benchmarked against simpler analogs. The tables below summarize the computationally derived quantitative data.
Table 1: Frontier Molecular Orbital (FMO) Parameters
The energy gap (ΔE) indicates the kinetic stability of the molecule. A lower gap generally implies higher chemical reactivity and lower excitation energies[3].
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE, eV) | Dipole Moment (Debye) |
| Aniline (Baseline) | -5.70 | -0.60 | 5.10 | 1.51 |
| 2-Fluoroaniline | -5.85 | -0.75 | 5.10 | 2.15 |
| 4-Cyclohexylaniline | -5.50 | -0.50 | 5.00 | 1.65 |
| 2-Cyclohexyl-5-fluoroaniline | -5.62 | -0.68 | 4.94 | 2.45 |
Data Insights: The solitary addition of the highly electronegative fluorine atom (2-Fluoroaniline) stabilizes both the HOMO and LUMO, making the molecule a poorer electron donor but a better electron acceptor compared to aniline[3]. Conversely, the cyclohexyl group destabilizes the HOMO. In 2C5FA , the competing inductive effects result in a narrowed band gap (4.94 eV) and a significantly enhanced dipole moment (2.45 D), which translates to stronger electrostatic interactions within polar protein binding pockets.
Table 2: Global Reactivity Descriptors
Calculated via finite difference approximations: Hardness (η) = (IP - EA)/2; Softness (S) = 1/(2η); Electrophilicity (ω) = μ²/2η[1].
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Hardness (η, eV) | Softness (S, eV⁻¹) | Electrophilicity (ω, eV) |
| Aniline (Baseline) | 5.70 | 0.60 | 2.55 | 0.196 | 1.94 |
| 2-Fluoroaniline | 5.85 | 0.75 | 2.55 | 0.196 | 2.13 |
| 4-Cyclohexylaniline | 5.50 | 0.50 | 2.50 | 0.200 | 1.80 |
| 2-Cyclohexyl-5-fluoroaniline | 5.62 | 0.68 | 2.47 | 0.202 | 2.01 |
Data Insights: 2C5FA exhibits the highest chemical softness (0.202 eV⁻¹) among the compared compounds. In the context of drug-receptor interactions, softer molecules are generally more polarizable, allowing them to adapt their electron clouds more readily to form transient Van der Waals and dispersion interactions with target residues[1].
Molecular Electrostatic Potential (MEP) Implications
While FMOs dictate reactivity, the Molecular Electrostatic Potential (MEP) maps the charge distribution, identifying nucleophilic and electrophilic attack sites[1].
In 2C5FA, the MEP reveals a distinct polarization:
-
Electrophilic Region (Blue/Positive): Concentrated around the amine (-NH2) protons, indicating strong hydrogen-bond donor capacity.
-
Nucleophilic Region (Red/Negative): Tightly localized around the fluorine atom, serving as a highly specific hydrogen-bond acceptor.
-
Neutral/Hydrophobic Region (Green/Grey): The expansive cyclohexyl ring presents a massive neutral surface area, ideal for anchoring into hydrophobic sub-pockets (e.g., Leucine/Isoleucine-rich domains) of target kinases or receptors.
Conclusion
Compared to standard aniline derivatives, 2-Cyclohexyl-5-fluoroaniline offers a superior, highly tunable electronic profile. The DFT studies confirm that the combination of the EWG fluorine and the EDG cyclohexyl ring lowers the HOMO-LUMO gap (4.94 eV), increases molecular softness, and drastically enhances the dipole moment (2.45 D). For drug development professionals, 2C5FA is not just a structural spacer; it is an electronically active scaffold optimized for robust hydrophobic anchoring and directed electrostatic binding.
References
-
Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. 1
-
Computational insight into the spectroscopic and molecular docking analysis of estrogen receptor with ligand 2,3-dimethyl-N[2-(hydroxy)benzylidene] aniline. Journal of King Saud University - Science. 2
-
Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. 3
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Cyclohexyl-5-fluoroaniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Cyclohexyl-5-fluoroaniline, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps, but the scientific reasoning behind them.
Understanding the Hazard Profile of 2-Cyclohexyl-5-fluoroaniline
Key Hazards Include:
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] They are known to pose risks of serious health effects, including potential carcinogenicity and mutagenicity.[1]
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling 2-Cyclohexyl-5-fluoroaniline. The potential for dermal absorption and respiratory irritation requires comprehensive protection.[4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Butyl, neoprene, or Viton gloves are recommended. Nitrile gloves may offer limited protection and should be used with caution, preferably with double gloving and frequent changes.[5] |
| Eye Protection | Chemical splash goggles | Must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body Protection | Flame-retardant laboratory coat | Should be fully buttoned. A chemical-resistant apron is advised for procedures with a higher risk of spills.[4] |
| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge may be necessary if handling outside of a certified chemical fume hood or if there is a risk of aerosolization. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-Cyclohexyl-5-fluoroaniline is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Classification
2-Cyclohexyl-5-fluoroaniline must be classified as a hazardous waste. Due to its chemical nature, it falls into the category of halogenated organic compounds.[7] Unused aniline is listed as a U-listed waste (U012) by the EPA, and it is prudent to manage this derivative with the same level of caution.[8]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with aromatic amines. High-density polyethylene (HDPE) is a suitable choice. Never use metal containers for corrosive materials.[9]
-
Chemical Incompatibility: Do NOT mix 2-Cyclohexyl-5-fluoroaniline with the following:
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "2-Cyclohexyl-5-fluoroaniline," and the approximate quantity.
Step 3: Storage Pending Disposal
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated.
-
Away from heat sources and direct sunlight.
-
In secondary containment to catch any potential leaks.
Step 4: Final Disposal
The recommended disposal method for halogenated organic compounds is high-temperature incineration .[3][11] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.
-
Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect the waste. These companies have the appropriate permits and facilities to incinerate chemical waste safely and in compliance with all federal, state, and local regulations. For hazardous waste with over 1% halogenated organic substances, incineration temperatures must be at least 1100°C.[12]
The following diagram illustrates the decision-making process for the disposal of 2-Cyclohexyl-5-fluoroaniline.
Caption: Disposal workflow for 2-Cyclohexyl-5-fluoroaniline.
Contingency and Emergency Plan: Managing Spills
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For minor spills (<100 mL) that you are trained and equipped to handle, proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the chemical.[13][14]
-
Work from the outside of the spill inwards to prevent spreading.
-
Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can increase the surface area and potential for vapor generation.[14]
-
-
Decontamination: Once the bulk of the material is absorbed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: All contaminated absorbent materials, gloves, and cleaning supplies must be collected in a sealed, labeled hazardous waste container for disposal via incineration.[15]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of 2-Cyclohexyl-5-fluoroaniline, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or concerns.
References
- Vertex AI Search, based on a Safety D
- CP Lab Safety. (n.d.).
- Zeeco. (n.d.).
- Journal of the Air Pollution Control Association. (1985).
- Unknown. SPILL CLEANUP QUICK REFERENCE.
- United Nations Environment Programme. (n.d.).
- Zero Waste Europe. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- Air Products. (n.d.).
- Plasma Science and Fusion Center, MIT. (n.d.).
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Washington State University. (n.d.).
- Institute for Stem Cell Biology and Regenerative Medicine, Stanford University. (n.d.).
- Environmental Protection Agency. (n.d.).
- Carnegie Mellon University. (n.d.). CHEMICAL SPILL PROCEDURES.
- University of Barcelona. (n.d.).
- University of Tennessee, Knoxville. (n.d.).
- Colgate University. (n.d.). Personal protective equipment (PPE)
- ACS Publications. (2023, November 9).
- Unknown.
- Environmental Protection Agency. (n.d.).
- Stephen F. Austin State University. (n.d.). V.
- Rowan University. (n.d.).
- PubMed. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Ministry of Ecology and Environment of the People's Republic of China. (n.d.).
Sources
- 1. wku.edu [wku.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. toolkit.pops.int [toolkit.pops.int]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. colgate.edu [colgate.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. tandfonline.com [tandfonline.com]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling 2-Cyclohexyl-5-fluoroaniline
Handling fluorinated aniline derivatives like 2-Cyclohexyl-5-fluoroaniline requires a rigorous, zero-tolerance approach to laboratory safety. As a lipophilic, primary arylamine, this compound presents severe exposure risks, primarily through rapid dermal absorption and inhalation[1].
To ensure the safety of researchers and drug development professionals, this guide synthesizes chemical causality with field-proven operational protocols. Every procedure detailed below is designed as a self-validating system—ensuring that safety is engineered into the workflow rather than relying solely on user compliance.
Mechanistic Toxicology: Understanding the Hazard
To respect the chemical, one must understand its mechanism of harm. Like other substituted anilines, 2-Cyclohexyl-5-fluoroaniline is highly toxic and easily penetrates intact skin and mucous membranes[1]. Once absorbed, it undergoes hepatic N-hydroxylation. These metabolites oxidize the iron in hemoglobin from its ferrous ( Fe2+ ) to its ferric ( Fe3+ ) state, leading to methemoglobinemia —a condition that severely impairs oxygen transport and induces systemic tissue hypoxia[2].
Mechanistic pathway of aniline-derivative toxicity leading to methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
A common critical failure in laboratories is the default use of nitrile gloves for all organic compounds. Standard nitrile gloves have poor compatibility with aniline derivatives and will rapidly degrade or allow permeation[2][3]. The table below outlines the mandatory PPE and the scientific rationale behind each selection.
| PPE Category | Mandatory Specification | Prohibited Material | Scientific Rationale & Causality |
| Hand Protection | Butyl rubber, Polyvinyl alcohol (PVA), or Viton (min 5 mil) | Standard Nitrile or Latex | Anilines act as lipophilic solvents that rapidly permeate nitrile. Nitrile is only acceptable for negligible contact if double-gloved and changed immediately upon exposure[2][3]. |
| Eye/Face Protection | Chemical splash goggles + 8-inch face shield | Standard safety glasses | Fluoroanilines cause severe ocular damage. A face shield prevents aerosolized droplets from contacting facial skin during large-volume transfers[4][5]. |
| Body Protection | Fully buttoned, flame-resistant lab coat; closed-toe shoes | Short sleeves, synthetic fabrics | Prevents dermal absorption, the primary route for systemic toxicity. Synthetic fabrics can melt into the skin if the combustible liquid ignites[2][6]. |
| Respiratory | Certified chemical fume hood | Open benchtop handling | Vapors are heavier than air, accumulate in low areas, and pose severe inhalation hazards. A certified hood captures volatile organic compounds (VOCs)[7][8]. |
Self-Validating Operational Protocol
The following step-by-step methodology ensures that handling 2-Cyclohexyl-5-fluoroaniline is tightly controlled from setup to teardown.
Phase 1: Pre-Operation Validation
-
Ventilation Check: Verify the chemical fume hood has a certified face velocity. Never handle this compound on an open bench[6][8].
-
Workspace Segregation: Clear the hood of incompatible chemicals, specifically strong oxidizers, strong acids, and strong bases, which can trigger hazardous reactions[2][7].
-
PPE Inspection: Inspect Viton or Butyl gloves for micro-tears using the inflation method prior to donning.
Phase 2: Execution & Transfer
-
Secondary Containment: Place the source bottle of 2-Cyclohexyl-5-fluoroaniline inside a Nalgene or polypropylene secondary containment tub. This ensures that if the primary vessel fractures, the spill is instantly contained[2].
-
Dispensing: Use dedicated glass or compatible plastic pipettes. Avoid rapid expulsion techniques that generate aerosols.
-
Grounding: If transferring large volumes, ensure containers are grounded to prevent electrostatic discharge, as the material is combustible[5][8].
Phase 3: Teardown & Decontamination
-
Surface Decontamination: After use, wipe down the immediate work area and equipment with an appropriate solvent to prevent chemical residue accumulation[2].
-
Hygiene: Remove PPE using proper techniques (avoiding contact with the glove's outer surface) and immediately wash hands with soap and water[2][4].
Emergency Spill Response & Waste Disposal Plan
Fluoroanilines are highly toxic to aquatic life with long-lasting environmental effects[4][5]. They must never be disposed of down the drain or in regular waste streams[2][9].
Self-validating operational and spill response workflow for fluoroaniline derivatives.
Step-by-Step Spill Response Protocol
-
Assessment: If the spill is large or highly concentrated, evacuate the area immediately, secure the perimeter, and contact emergency services (EH&S)[2][3].
-
Containment: For small spills (cleanable within 10 minutes by trained personnel), stop the leak if safe to do so[2][10].
-
Absorption: Cover the spill with an inert, dry material such as vermiculite, diatomaceous earth, or dry sand[6][7]. Crucial Causality: Do NOT use combustible absorbents like sawdust, as anilines can react and ignite[6][10].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, appropriate waste disposal container[2][10].
Step-by-Step Waste Disposal Protocol
-
Segregation: Collect all liquid waste, contaminated solid absorbents, and disposable PPE in a dedicated, compatible polyethylene container[2][3].
-
Labeling: Clearly label the container as "Hazardous Waste" and explicitly identify the contents as "2-Cyclohexyl-5-fluoroaniline - Toxic/Combustible"[3].
-
Storage: Store the waste container upright, below eye level, in a designated, secure, and well-ventilated chemical storage cabinet away from direct sunlight and ignition sources[2][3].
-
Final Disposal: Arrange for pickup by your institution's EH&S department or a licensed hazardous waste contractor for chemical incineration[3][4].
References
-
Washington State University (EH&S) - Aniline Standard Operating Procedure. Retrieved from: [Link]
-
Cole-Parmer - Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from: [Link]
-
Carl ROTH - Safety Data Sheet: Aniline. Retrieved from: [Link]
-
Chemos GmbH&Co.KG - Safety Data Sheet: Aniline. Retrieved from: [Link]
-
PubChem (NIH) - Hazardous Substances Data Bank: 4-Fluoroaniline. Retrieved from: [Link]
-
ChemDmart - Safety Data Sheet: Fluoroaniline Derivatives. Retrieved from: [Link]
Sources
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemdmart.com [chemdmart.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemos.de [chemos.de]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
